Ethyl diphenylphosphinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[ethoxy(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-2-16-17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJASDLTCXIYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354763 | |
| Record name | ethyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-55-7 | |
| Record name | ethyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diphenylphosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl diphenylphosphinate CAS number and properties
An In-depth Technical Guide to Ethyl Diphenylphosphinate for Researchers and Drug Development Professionals
Introduction
This compound (CAS No. 719-80-2), also known as diphenylphosphinous acid ethyl ester or ethoxydiphenylphosphine, is an organophosphorus compound with significant applications in synthetic chemistry.[1] Its unique reactivity, stemming from a trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups, makes it a valuable reagent and intermediate.[2] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Properties and Identification
The fundamental properties of this compound are summarized below, providing key data for its identification and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 719-80-2 | [1] |
| Molecular Formula | C₁₄H₁₅OP or (C₆H₅)₂POC₂H₅ | [1] |
| Molecular Weight | 230.24 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2][3] |
| Density | 1.066 g/mL at 25 °C | [1] |
| Boiling Point | 179-180 °C at 14 mmHg | [3] |
| Refractive Index | n20/D 1.59 | [1] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |
| Solubility | Soluble in chloroform | [3] |
| InChI Key | JCRCPEDXAHDCAJ-UHFFFAOYSA-N | [1][3] |
| SMILES String | CCOP(c1ccccc1)c2ccccc2 | [1] |
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is commonly achieved through the reaction of a diphenylphosphinous halide with ethanol in the presence of a base to neutralize the resulting acid.[2][4]
Materials:
-
Diphenylphosphinous chloride (or chlorodiphenylphosphine)
-
Anhydrous ethanol
-
Pyridine (or another suitable base)
-
Anhydrous ether (as solvent)
Procedure:
-
A solution of diphenylphosphinous chloride in anhydrous ether is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of anhydrous ethanol and pyridine in ether is prepared separately.[5]
-
The ethanol/pyridine solution is added dropwise to the stirred diphenylphosphinous chloride solution at room temperature.[5]
-
The reaction mixture is stirred for a specified period (e.g., one hour) to ensure complete reaction.[6]
-
The resulting precipitate (pyridinium hydrochloride) is removed by filtration.
-
The filtrate is washed, and the ether is evaporated to yield the crude product as an oil.[5]
-
Purification is performed by distillation under reduced pressure (e.g., Kugelrohr or Vigreux column) to obtain high-purity this compound.[5]
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile compound with primary applications as a synthetic intermediate and as a ligand in catalysis.
Ligand in Cross-Coupling Reactions
This compound serves as a crucial ligand in numerous palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are central to the construction of complex molecular frameworks found in many pharmaceutical agents. Its utility has been demonstrated in reactions such as:
-
Suzuki-Miyaura Coupling[1]
-
Heck Reaction[1]
-
Sonogashira Coupling[1]
-
Buchwald-Hartwig Cross Coupling[1]
-
Stille Coupling[1]
-
Negishi Coupling[1]
In these catalytic cycles, the phosphinite ligand coordinates to the metal center (e.g., palladium), influencing its electronic properties and steric environment. This modulation is critical for facilitating the key steps of oxidative addition, transmetalation, and reductive elimination, thereby improving reaction efficiency, selectivity, and functional group tolerance.
Caption: Role of phosphinate ligand (L) in a cross-coupling cycle.
Intermediate in Pharmaceutical and Chemical Synthesis
This compound is a key intermediate in the synthesis of more complex molecules.[2] Its controlled reactivity is leveraged for selective functionalization, a critical aspect of multi-step drug synthesis.[2] It is a precursor for:
-
Pharmaceutical Intermediates: Used to build complex molecular architectures required for active pharmaceutical ingredients (APIs).[2]
-
Photoinitiators: Serves as a precursor for compounds that initiate polymerization reactions upon exposure to light, which is essential in UV-curing technologies.[2]
-
Other Organophosphorus Compounds: It can be a starting material for reactions like the Michaelis-Arbuzov reaction to produce pentavalent phosphine oxides, such as Ethyl (diphenylphosphoryl)acetate, another important reagent in organic synthesis.[4]
The broader class of phosphinates and related phosphonates are recognized in drug design as non-hydrolyzable mimics of natural phosphates or as transition-state analogues for enzymes that process phosphate and carboxylate substrates.[7][8] This makes them a valuable structural motif in the development of enzyme inhibitors for various therapeutic targets.[7][8][9]
Safety and Handling
This compound requires careful handling due to its potential hazards. The following table summarizes its safety profile based on GHS classifications.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P501 | [1] |
| Storage Temperature | 2-8°C | [1] |
| Sensitivity | Air & Moisture Sensitive | [3] |
Handling Recommendations:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection (safety goggles and/or face shield).[1][12]
-
Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[10]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[12] If swallowed, rinse mouth and get medical attention.[12]
Spill & Disposal:
-
Absorb small spills with an inert material and place in a suitable container for disposal.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
References
- 1. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl diphenylphosphinite | 719-80-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Frontiers | Editorial: Phosphonate chemistry in drug design and development, Volume II [frontiersin.org]
- 8. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 9. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl Diphenylphosphinate
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of ethyl diphenylphosphinate, a significant organophosphorus compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
The fundamental quantitative data for this compound is summarized in the table below, offering a clear comparison of its key molecular identifiers and properties.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅O₂P | [1] |
| Molecular Weight | 246.24 g/mol | [1] |
| IUPAC Name | [ethoxy(phenyl)phosphoryl]benzene | [1] |
| CAS Number | 1733-55-7 | [1] |
| SMILES | CCOP(=O)(c1ccccc1)c2ccccc2 | [1] |
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.
Caption: Molecular structure of this compound.
Experimental Protocols
While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search, a general and reliable method for the preparation of diphenylphosphinic acid esters is presented below. This procedure is widely applicable for the synthesis of this class of compounds.
General Synthesis of Diphenylphosphinic Acid Esters
A common and effective method for the synthesis of diphenylphosphinic acid esters involves a two-step process.[2][3]
Step 1: Formation of the Phosphinite Ester
The initial step is the reaction of chlorodiphenylphosphine with the desired alcohol in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[2][3]
Step 2: Oxidation
The resulting diphenylphosphinite ester is then oxidized to the corresponding diphenylphosphinate. A common oxidizing agent for this transformation is hydrogen peroxide (H₂O₂).[2]
Illustrative Reaction Workflow:
Caption: General synthesis pathway for this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl diphenylphosphinate (CAS RN: 1733-55-7), an organophosphorus compound of significant interest in organic synthesis. This document details the primary synthetic pathway, experimental protocols, and key analytical techniques for the thorough characterization of the molecule.
Synthesis of this compound
The most common and efficient method for preparing this compound involves a two-step process. The first step is the reaction of chlorodiphenylphosphine with ethanol in the presence of a base to form the trivalent intermediate, ethyl diphenylphosphinite. This intermediate is then oxidized to yield the final pentavalent product, this compound.
Caption: Synthesis pathway for this compound.
Experimental Protocol
This protocol details the synthesis of this compound from chlorodiphenylphosphine.[1][2] All reactions should be performed under an inert atmosphere (e.g., argon) using dry solvents.
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous Ethanol (EtOH)
-
Triethylamine (NEt₃)
-
Hydrogen Peroxide (H₂O₂)
-
Dry Diethyl Ether
-
Solvents for chromatography (e.g., Chloroform/Methanol mixture)
Procedure:
-
Formation of Ethyl Diphenylphosphinite:
-
To a solution of chlorodiphenylphosphine (e.g., 0.028 mol) in dry diethyl ether in a flame-dried, three-neck flask under argon, add anhydrous ethanol (0.028 mol) dropwise while stirring.
-
Cool the mixture in an ice bath and add triethylamine (0.028 mol) dropwise to neutralize the HCl byproduct, resulting in the formation of triethylamine hydrochloride precipitate.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Filter the mixture under inert atmosphere to remove the triethylamine hydrochloride salt. The filtrate contains the ethyl diphenylphosphinite intermediate.
-
-
Oxidation to this compound:
-
Cool the filtrate containing ethyl diphenylphosphinite in an ice bath.
-
Slowly add an oxidizing agent, such as a 30% solution of hydrogen peroxide, dropwise with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete oxidation.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bisulfite (to quench excess peroxide), distilled water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform/methanol) to obtain the pure this compound as a colorless oil.[1]
-
Reagent Quantities
| Reagent | Molar Eq. | Moles (mol) | Volume (mL) |
| Chlorodiphenylphosphine | 1.0 | 0.028 | ~5.0 |
| Ethanol | 1.0 | 0.028 | ~1.63 |
| Triethylamine | 1.0 | 0.028 | ~3.9 |
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. This involves a combination of spectroscopic and physical property measurements.
Caption: General workflow for the characterization of this compound.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1733-55-7 | [3] |
| Molecular Formula | C₁₄H₁₅O₂P | [3][4] |
| Molecular Weight | 246.24 g/mol | [3] |
| Monoisotopic Mass | 246.080967 Da | [3][4] |
| Appearance | Colorless oil | [1] |
Spectroscopic Data
Experimental Protocol: NMR spectra (¹H, ¹³C, ³¹P) are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and 85% H₃PO₄ as an external standard for ³¹P NMR.
Expected Chemical Shifts:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | ~30-35 | Singlet | - | P=O |
| ¹H | ~7.4 - 7.9 | Multiplet | - | Phenyl H (aromatic) |
| ~3.9 - 4.2 | Doublet of Quartets | ³J(H,H) ≈ 7, ³J(P,H) ≈ 8 | O-CH₂ -CH₃ | |
| ~1.2 - 1.4 | Triplet | ³J(H,H) ≈ 7 | O-CH₂-CH₃ | |
| ¹³C | ~128 - 133 | Multiplet (with P-C coupling) | - | Phenyl C (aromatic) |
| ~61 | Doublet | ²J(P,C) ≈ 6-8 | O -CH₂-CH₃ | |
| ~16 | Doublet | ³J(P,C) ≈ 6-8 | O-CH₂-C H₃ |
Note: Specific chemical shifts and coupling constants can vary based on solvent and experimental conditions. The ³¹P NMR chemical shift for a similar compound, Phenyl ethyl(phenyl)phosphinate, has been reported in the literature.[5]
Experimental Protocol: Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[3] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Expected Mass-to-Charge Ratios (m/z):
| Ion/Adduct | Calculated m/z | Notes |
| [M]⁺ | 246.0804 | Molecular ion peak (for EI) |
| [M+H]⁺ | 247.0882 | Protonated molecule (for ESI) |
| [M+Na]⁺ | 269.0702 | Sodiated adduct (for ESI) |
Data for predicted adducts are available from PubChem.[4]
Experimental Protocol: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film between salt plates (NaCl or KBr).
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3060 | Medium | C-H stretch | Aromatic C-H |
| ~2980 | Medium | C-H stretch | Aliphatic C-H |
| ~1240-1260 | Strong | P=O stretch | Phosphoryl |
| ~1160 | Strong | P-O-C stretch | Phosphinate ester |
| ~1440 | Medium | C=C stretch | Aromatic ring |
Note: The P=O stretching frequency is one of the most characteristic peaks in the IR spectrum of this compound.
References
Ethyl Diphenylphosphinate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety data and handling precautions for ethyl diphenylphosphinate (CAS No. 1733-55-7). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory setting.
Chemical Identification and Properties
This compound is a chemical compound with the molecular formula C₁₄H₁₅O₂P.[1][2] It is essential to be familiar with its physical and chemical properties to ensure safe handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1733-55-7 | [1][2] |
| Molecular Formula | C₁₄H₁₅O₂P | [1][2] |
| Molecular Weight | 246.24 g/mol | [1] |
| Appearance | Data not readily available | |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Flash Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Data not readily available |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding its hazards is paramount for implementing appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category |
| Acute toxicity, oral | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |
Source:[1]
Pictogram:
Signal Word: Warning [1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Quantitative Toxicity Data
Handling Precautions and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize the risk of exposure to this compound.
Experimental Protocols: General Safe Handling Workflow
While a specific, detailed experimental protocol for handling this compound was not found, a general workflow for handling hazardous chemicals in a laboratory setting should be strictly followed. This workflow emphasizes a systematic approach to safety from planning to disposal.
Detailed Methodologies for Key Stages:
-
1. Planning & Risk Assessment:
-
Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Identify all potential hazards associated with the chemical and the planned procedure.
-
Ensure that emergency equipment, such as a safety shower, eyewash station, and appropriate fire extinguisher, is accessible and in working order.
-
Have a spill kit readily available.
-
-
2. Preparation:
-
Gather all necessary laboratory equipment, ensuring it is in good condition.
-
Select and inspect the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Verify the proper functioning of the chemical fume hood.
-
-
3. Chemical Handling:
-
Always wear the prescribed PPE.
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
When transferring the chemical, use appropriate tools (e.g., spatula, pipette) to avoid direct contact and spills.
-
-
4. Reaction/Procedure:
-
Continuously monitor the experimental setup for any signs of unexpected reactions or releases.
-
Ensure the reaction vessel is properly contained to prevent any leaks or splashes.
-
-
5. Decontamination & Cleanup:
-
Upon completion of the experiment, thoroughly clean the work area with an appropriate solvent and decontaminating agent.
-
Properly clean and decontaminate all glassware and equipment that came into contact with this compound.
-
-
6. Waste Disposal:
-
Collect all waste materials, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible waste container.
-
Dispose of the hazardous waste in accordance with your institution's and local environmental regulations.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Spill Response:
-
Small Spills:
-
Ensure proper ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Incompatible Materials
Signaling Pathways and Experimental Workflows
The search for information did not yield any specific biological signaling pathways in which this compound is known to be involved. Therefore, a diagram for a signaling pathway cannot be provided. The general experimental workflow for handling hazardous chemicals, as depicted in Figure 2, should be adopted and customized for any specific laboratory procedure involving this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or professional safety advice. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory safety guidelines.
References
Physical and chemical properties of ethyl diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl diphenylphosphinate. It includes detailed experimental protocols, tabulated quantitative data, and visualizations to support research and development activities.
Chemical Identity and Physical Properties
This compound, with the CAS number 1733-55-7, is an organophosphorus compound featuring a pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and an ethoxy group.[1] Its structure and key identifiers are summarized below.
Table 1: General Information for this compound
| Identifier | Value | Reference |
| IUPAC Name | [ethoxy(phenyl)phosphoryl]benzene | [1] |
| CAS Number | 1733-55-7 | [1] |
| Molecular Formula | C₁₄H₁₅O₂P | [1][2] |
| Molecular Weight | 246.24 g/mol | [1][2] |
| Canonical SMILES | CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | [2] |
| InChI Key | QRJASDLTCXIYRK-UHFFFAOYSA-N | [1] |
The physical properties of this compound are crucial for its handling, storage, and application in various chemical processes.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Physical Form | Solid or viscous liquid or liquid | [3] |
| XlogP | 2.9 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Chemical Properties and Reactivity
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] As a phosphinate ester, it exhibits characteristic reactivity. The phosphorus center is electrophilic, and the P=O bond can be involved in coordination and hydrogen bonding.
Diphenylphosphinate esters are known to undergo electrochemical reduction, leading to the deoxygenation of the corresponding alcohol. This reaction proceeds through a radical-anion intermediate. The stability of this intermediate and the rate of its decomposition are influenced by the nature of the alkyl group.
Experimental Protocols
General Synthesis of Diphenylphosphinic Acid Esters
A general and flexible method for the synthesis of diphenylphosphinic acid esters, such as this compound, has been developed.[4][5] This two-step, one-pot procedure involves the reaction of chlorodiphenylphosphine with an alcohol in the presence of a base, followed by in-situ oxidation.[4][5]
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous ethanol (EtOH)
-
Triethylamine (NEt₃)
-
Anhydrous diethyl ether
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
Procedure: [5]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and an inert gas inlet, dissolve chlorodiphenylphosphine (0.028 mol) in anhydrous diethyl ether (60 cm³).
-
Cool the flask in a cold-water bath.
-
Prepare a mixture of anhydrous ethanol (0.028 mol) and triethylamine (0.028 mol) and add it dropwise to the stirred solution of chlorodiphenylphosphine.
-
After the addition is complete, allow the mixture to stir at room temperature for two hours under an inert atmosphere.
-
Filter the reaction mixture under inert conditions to remove the triethylammonium chloride salt.
-
Cool the filtrate to 0°C and add 30% hydrogen peroxide (20 cm³) dropwise.
-
Allow the mixture to stir overnight under an inert atmosphere.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 cm³).
-
Extract the aqueous layer with chloroform (3 x 10 cm³).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography using a chloroform/methanol solvent system to yield this compound as a colorless oil.[5]
Experimental Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Spectral Data
While experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.
Table 3: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Phenyl protons (C₆H₅): Multiplet in the aromatic region (~7.4-8.0 ppm). Protons ortho to the phosphorus will likely be deshielded and may show coupling to ³¹P. - Ethoxy methylene protons (-OCH₂-): Quartet of doublets or multiplet (~3.9-4.2 ppm) due to coupling with the adjacent methyl protons and the phosphorus atom. - Ethoxy methyl protons (-CH₃): Triplet (~1.2-1.4 ppm) due to coupling with the adjacent methylene protons. |
| ¹³C NMR | - Phenyl carbons (C₆H₅): Multiple signals in the aromatic region (~128-135 ppm). The ipso-carbon (directly attached to P) will show a large coupling constant with ³¹P. - Ethoxy methylene carbon (-OCH₂-): Signal around 60-65 ppm, likely showing coupling to ³¹P. - Ethoxy methyl carbon (-CH₃): Signal in the aliphatic region (~15-17 ppm), may show a small coupling to ³¹P. |
| ³¹P NMR | - A single resonance is expected for the phosphorus atom. For pentavalent phosphinates, the chemical shift is typically in the range of +20 to +60 ppm (relative to 85% H₃PO₄).[6][7] |
| FT-IR | - P=O stretch: Strong absorption band around 1180-1250 cm⁻¹. - P-O-C stretch: Strong absorption around 1020-1050 cm⁻¹. - C-H stretches (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. - C=C stretches (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec | - Molecular Ion (M⁺): Expected at m/z = 246. - Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 201, or loss of an ethyl group (-C₂H₅, 29 Da). Loss of a phenyl group (-C₆H₅, 77 Da) to give a fragment at m/z = 169 is also possible. |
Applications
This compound and related phosphinates are valuable intermediates in organic synthesis. They can be used in a variety of reactions, including the Horner-Wadsworth-Emmons olefination and as precursors for the synthesis of more complex organophosphorus compounds.[8] Their reactivity also makes them useful in the development of novel synthetic methodologies.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical procedures should be conducted with appropriate safety precautions in a certified laboratory setting.
References
- 1. This compound | C14H15O2P | CID 781235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1733-55-7 | this compound | UHNShanghai [uhnshanghai.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Ethyl Diphenylphosphinate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl diphenylphosphinate. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility predictions based on the compound's molecular structure, alongside detailed experimental protocols for determining precise solubility in a laboratory setting.
Predicting the Solubility of this compound
This compound possesses a polar phosphinate group (P=O) and two nonpolar phenyl rings, as well as an ethyl ester group. This combination of polar and nonpolar features dictates its solubility in various solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility.
In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar P=O group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the large, nonpolar surface area of the two phenyl rings is expected to significantly limit solubility in highly polar solvents like water. In alcohols such as methanol and ethanol, the solubility is expected to be moderate, increasing with the alkyl chain length of the alcohol, which reduces the overall polarity of the solvent.
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Polar aprotic solvents are generally good solvents for compounds with polar functional groups. Therefore, this compound is anticipated to exhibit good solubility in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone due to strong dipole-dipole interactions. Its solubility in acetonitrile might be slightly lower but still significant.
In Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): The two phenyl rings contribute significantly to the nonpolar character of the molecule, suggesting good solubility in aromatic solvents like toluene. In nonpolar aliphatic solvents such as hexanes, the solubility is likely to be lower due to the presence of the polar phosphinate group. Diethyl ether, with its intermediate polarity, is expected to be a reasonably good solvent.
In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Chlorinated solvents are effective at dissolving a wide range of organic compounds. This compound is expected to be readily soluble in dichloromethane and chloroform. A related compound, ethyl diphenylphosphinite, is reported to be soluble in chloroform[1].
Qualitative Solubility of this compound
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. These are general predictions and should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility |
| Polar Protic | Water | Insoluble |
| Methanol | Sparingly Soluble | |
| Ethanol | Soluble | |
| Polar Aprotic | DMSO | Soluble |
| DMF | Soluble | |
| Acetonitrile | Soluble | |
| Acetone | Soluble | |
| Nonpolar | Toluene | Soluble |
| Hexanes | Sparingly Soluble | |
| Diethyl Ether | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Very Soluble |
| Chloroform | Very Soluble |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Materials:
-
This compound
-
Selected solvents (high purity, e.g., HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of dissolved this compound.
-
Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID). This involves creating a calibration curve of known concentrations of this compound in the respective solvent.
-
-
Data Calculation and Presentation:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.
-
Synthesis of this compound
This compound is commonly synthesized from chlorodiphenylphosphine and ethanol in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is a nucleophilic substitution at the phosphorus center.
Caption: Synthesis of this compound.
Reaction Pathway: Michaelis-Arbuzov Reaction
This compound can be a precursor for the synthesis of other organophosphorus compounds. For instance, its trivalent phosphorus analog, ethyl diphenylphosphinite, is used in the Michaelis-Arbuzov reaction to form phosphonates. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[2][3][4][5][6]
Caption: Michaelis-Arbuzov Reaction Pathway.
References
- 1. Ethyl diphenylphosphite [chembk.com]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
Ethyl diphenylphosphinate IUPAC name and synonyms
An In-depth Technical Guide to Ethyl Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant organophosphorus compound. The document details its chemical identity, physicochemical properties, and key experimental protocols related to its synthesis.
Chemical Identity
Synonyms:
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 246.24 g/mol | [1][3] |
| Physical Form | Solid or viscous liquid or liquid | [5] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |
| LogP (predicted) | 2.952 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 4 | [3] |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| GHS Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 |
Experimental Protocols
Synthesis via Nickel-Catalyzed C-P Cross-Coupling
A common method for the synthesis of this compound involves the cross-coupling of an arylboronic acid with a P(O)-H compound, catalyzed by nickel.
Methodology:
-
To a reaction vessel, add the arylboronic acid (e.g., phenylboronic acid), the phosphorus source (e.g., ethyl phosphinate), a nickel catalyst, and a suitable ligand (e.g., pyridine).
-
The reaction is typically carried out in a suitable solvent under an inert atmosphere.
-
The mixture is stirred at a specific temperature for a duration sufficient to ensure the completion of the reaction.
-
Upon completion, the reaction mixture is worked up, which may involve filtration and removal of the solvent.
-
The crude product is then purified using techniques such as silica gel chromatography with an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield pure this compound.[6]
Characterization Data: The final product can be characterized using various spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ would show characteristic peaks for the phenyl and ethyl groups.[6]
Logical Relationships
This compound has been identified as a degradation or reaction product in studies related to materials used in biopharmaceutical applications and food packaging. The following diagram illustrates this relationship.
Caption: Logical workflow of this compound formation.
References
- 1. This compound | C14H15O2P | CID 781235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYLCHLOROPHENYLARSINE,ETHYLCHLOROTHIOFORMATE Suppliers & Manufacturers [chemicalregister.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1733-55-7 [sigmaaldrich.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Commercial Suppliers and Technical Guide for High-Purity Ethyl Diphenylphosphinate
For researchers, scientists, and drug development professionals, securing a reliable source of high-purity ethyl diphenylphosphinate (CAS No. 719-80-2) is crucial for the successful synthesis of complex molecules. This organophosphorus compound is a key intermediate in various chemical reactions, including the production of pharmaceutical ingredients and photoinitiators.[1] This technical guide provides an in-depth overview of commercial suppliers, quantitative data, and relevant experimental protocols for the synthesis and purity analysis of this compound.
Commercial Availability
Several chemical suppliers offer this compound, typically with a purity of 96% or higher.[2] It is essential to request a Certificate of Analysis (CoA) from any supplier to verify the purity and impurity profile of the specific lot.[2]
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Purity | CAS Number | Additional Information |
| Sigma-Aldrich (Merck) | Ethyl diphenylphosphinite | 97% | 719-80-2 | Form: liquid; Density: 1.066 g/mL at 25 °C; Refractive index: n20/D 1.59. |
| Fisher Scientific | Ethyl diphenylphosphine | --- | --- | Distributes MilliporeSigma products.[3] |
| Ambeed, Inc. | Ethyl Phenylphosphinate | --- | 2511-09-3 | Specializes in building blocks and advanced intermediates.[4] |
| AiFChem (an XtalPi company) | Ethyl Phenylphosphinate | --- | 2511-09-3 | Focuses on AI-driven chemical synthesis and production.[4] |
| BOC Sciences | Ethyl Phenylphosphinate | --- | 2511-09-3 | Offers a wide spectrum of development and manufacturing services.[4] |
Synthesis of this compound
The common laboratory-scale synthesis of this compound involves the reaction of diphenylphosphinous chloride (chlorodiphenylphosphine) with ethanol in the presence of a base to neutralize the hydrochloric acid byproduct.[1][5]
Experimental Protocol: Synthesis of this compound[6]
-
Reaction Setup: A solution of diphenylphosphinous chloride (135 mmol) in 120 mL of dry diethyl ether is placed in a reaction vessel and cooled to 5°C.
-
Addition of Reagents: A solution of ethanol (200 mmol) and pyridine (134 mmol) in 120 mL of diethyl ether is added dropwise to the cooled diphenylphosphinous chloride solution.
-
Reaction and Workup: The reaction mixture is stirred, and the resulting precipitate (pyridinium hydrochloride) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.
Purity Assessment of this compound
A combination of chromatographic and spectroscopic methods is essential for determining the purity of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as ethyl acetate.
-
Injection: Inject a small volume of the sample into the GC-MS system. A splitless injection mode is often used for trace analysis.
-
GC Separation: The sample is vaporized and separated on a high-resolution fused silica capillary GC column. The temperature program should be optimized to ensure good separation of the analyte from any impurities.
-
MS Detection: The separated components are introduced into the mass spectrometer. The mass spectrum of the main peak should be compared to a reference spectrum for this compound to confirm its identity. Purity is determined by the area percentage of the main peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for non-volatile or thermally labile compounds and can be used to assess the purity of this compound.
Experimental Protocol: [6]
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically employed.
-
Detection: The phenyl group of this compound allows for UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum to confirm the presence of the ethyl and phenyl groups and to identify any proton-containing impurities.
-
³¹P NMR: Acquire the phosphorus-31 NMR spectrum. This is particularly useful for organophosphorus compounds and will show a characteristic chemical shift for this compound, helping to identify any phosphorus-containing impurities.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its reactivity allows for controlled functionalization, a key requirement in drug synthesis.[1] Organophosphorus compounds, in general, are important in drug design and development, with applications as enzyme inhibitors, pro-drugs, and analogs of biomolecules.[7][8] The phosphinate moiety can act as a bioisostere for carboxylates or mimic the transition state of amide and ester hydrolysis.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sigma Aldrich Ethyldiphenylphosphine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. ETHYL PHENYLPHOSPHINATE Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 8. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
GHS Hazard Classification of Ethyl Diphenylphosphinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for ethyl diphenylphosphinate (CAS No. 1733-55-7). The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling, use, and management of this compound.
GHS Hazard Identification and Classification
This compound is classified under the GHS framework based on its potential health hazards. The following sections detail its classification, including pictograms, signal words, and hazard and precautionary statements.
GHS Pictogram and Signal Word
The GHS classification for this compound requires the use of the "Exclamation Mark" pictogram.
Pictogram: GHS07 (Exclamation Mark)[1]
This pictogram and signal word indicate that the substance presents a hazard, but it is of a less severe nature than those requiring a "Danger" signal word.
Hazard Statements
The following hazard statements (H-statements) have been assigned to this compound, indicating the nature of the hazards it presents[1][2]:
-
H302: Harmful if swallowed. This classification falls under Acute Toxicity (Oral), Category 4.
-
H315: Causes skin irritation. This is classified as Skin Irritation, Category 2.
-
H319: Causes serious eye irritation. This corresponds to Eye Irritation, Category 2.
-
H335: May cause respiratory irritation. This is classified under Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3.
Precautionary Statements
A comprehensive set of precautionary statements (P-statements) is recommended for the safe handling of this compound. These statements cover prevention, response, storage, and disposal.
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response:
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340 + P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data and Physicochemical Properties
A summary of the key quantitative data and physicochemical properties of this compound is provided in the tables below. This information is crucial for understanding its behavior and potential exposure routes.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C14H15O2P |
| Molecular Weight | 246.24 g/mol [2] |
| CAS Number | 1733-55-7[2] |
| Appearance | Solid or viscous liquid or liquid[1] |
| Purity | ≥98% |
Experimental Protocols
The GHS classifications are determined based on experimental data, typically following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly available, the following sections describe the standard methodologies used to assess the hazards identified.
Acute Oral Toxicity (OECD 420, 423, or 425)
The "Harmful if swallowed" classification is determined through acute oral toxicity studies. These studies typically involve the administration of the substance to rats, and the classification is based on the LD50 (the dose that is lethal to 50% of the test animals).
-
Principle: A single dose of the substance is administered to a group of animals by oral gavage.
-
Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Endpoint: The LD50 value is calculated. For GHS Category 4, the LD50 is generally between 300 and 2000 mg/kg body weight.
Skin Irritation (OECD 404)
The "Causes skin irritation" classification is based on dermal irritation studies, usually conducted on rabbits.
-
Principle: A small amount of the substance is applied to a shaved patch of skin on a test animal.
-
Procedure: The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 24, 48, and 72 hours) after application.
-
Scoring: The severity of the skin reactions is scored. A mean score of ≥ 2.3 and < 4.0 for erythema or edema across the test animals typically results in a Category 2 classification.
Eye Irritation (OECD 405)
The "Causes serious eye irritation" classification is determined by instilling the substance into the eye of a test animal, typically a rabbit.
-
Principle: A small amount of the substance is applied into the conjunctival sac of one eye.
-
Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at set intervals.
-
Scoring: The severity of the reactions is scored. Effects that are fully reversible within an observation period of 21 days lead to a Category 2 classification.
Specific Target Organ Toxicity - Single Exposure (STOT-SE) (OECD 407)
The "May cause respiratory irritation" classification is a STOT-SE Category 3 hazard. This is often based on observations from other toxicity studies or specific inhalation studies.
-
Principle: This classification is based on evidence of transient irritant effects on the respiratory tract.
-
Evidence: This can be derived from human experience (e.g., reports of irritation) or from animal studies showing signs of respiratory tract irritation.
Visualizations
The following diagrams illustrate the logical flow of GHS classification and a conceptual experimental workflow.
Caption: GHS classification workflow for this compound.
Caption: Conceptual workflow for toxicological testing and classification.
References
Thermal Stability and Decomposition of Ethyl Diphenylphosphinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ethyl diphenylphosphinate (C₁₄H₁₅O₂P, CAS No. 1733-55-7) is a member of the phosphinate family of organophosphorus compounds. Its chemical structure, featuring a phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and an ethoxy group, dictates its reactivity and thermal properties. Understanding the thermal stability of this compound is paramount for applications where it might be subjected to elevated temperatures, such as in polymer synthesis, as a flame retardant, or as a reagent in high-temperature reactions. Thermal decomposition can lead to the formation of various degradation products, which may affect the efficacy of a process or pose safety hazards.
This guide serves as a foundational resource for professionals requiring a deep understanding of the thermal characteristics of this compound.
Thermal Analysis Methodologies
The thermal stability and decomposition of this compound can be thoroughly investigated using a suite of thermoanalytical techniques. The following sections detail the principles and typical experimental protocols for the most relevant methods.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the mass of residue remaining after decomposition.
Experimental Protocol:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram plots the heat flow on the y-axis against the temperature on the x-axis. Endothermic events (e.g., melting, decomposition) result in a downward peak, while exothermic events (e.g., crystallization) produce an upward peak. The area under a peak is proportional to the enthalpy change of the transition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography (GC) and identified by mass spectrometry (MS).
Experimental Protocol:
-
Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of this compound (microgram range) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500-800 °C) in the pyrolyzer.
-
Gas Chromatography: The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The separated components eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with spectral libraries.
Expected Thermal Stability and Decomposition Pathway
Based on the general knowledge of organophosphorus chemistry, the thermal decomposition of this compound is expected to proceed via the following general pathway. It is important to note that the specific products and their relative abundances would need to be confirmed experimentally using techniques like Py-GC-MS.
Organophosphorus esters, including phosphinates, are known to undergo thermal degradation through the elimination of a phosphorus acid. For this compound, the primary decomposition step is anticipated to be the elimination of ethylene through a β-hydrogen transfer mechanism, leading to the formation of diphenylphosphinic acid. This process is generally observed to occur at higher temperatures for phosphinates compared to phosphates.
The resulting diphenylphosphinic acid may undergo further decomposition at even higher temperatures, potentially leading to the formation of various phosphorus-containing species and aromatic compounds.
Data Presentation (Illustrative)
While specific experimental data for this compound is not available, the following tables illustrate how such data would be structured for clear comparison and analysis. Researchers are encouraged to populate these tables with their own experimental results.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (°C) |
| Onset Decomposition Temperature (Tonset) | Data to be determined |
| Temperature at 5% Mass Loss (T5%) | Data to be determined |
| Temperature at 10% Mass Loss (T10%) | Data to be determined |
| Temperature at 50% Mass Loss (T50%) | Data to be determined |
| Temperature of Maximum Decomposition Rate (Tmax) | Data to be determined |
| Residual Mass at 800 °C (%) | Data to be determined |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |
| Melting | Data to be determined | Data to be determined | Data to be determined |
| Decomposition | Data to be determined | Data to be determined | Data to be determined |
Table 3: Identified Decomposition Products of this compound by Py-GC-MS
| Retention Time (min) | Identified Compound | Molecular Formula | Proposed Structure |
| Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathway for this compound.
Conclusion
This technical guide has outlined the essential methodologies for characterizing the thermal stability and decomposition of this compound. While a comprehensive set of quantitative data from TGA, DSC, and Py-GC-MS analyses is not currently available in the public domain, the provided experimental protocols offer a clear roadmap for researchers to generate this vital information. The expected decomposition pathway, initiated by the elimination of ethylene to form diphenylphosphinic acid, provides a theoretical framework for interpreting experimental results. The generation and dissemination of precise thermal decomposition data for this compound will be invaluable for its safe and effective use across various scientific and industrial domains.
Methodological & Application
Application Notes and Protocols: Ethyl Diphenylphosphinate in Flame Retardant Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl diphenylphosphinate as a flame retardant in the synthesis of various polymers. This document details the synthesis of this compound, its incorporation into polymer matrices, and its mechanism of action, supported by experimental protocols and quantitative data.
Introduction
This compound is an organophosphorus compound that serves as an effective halogen-free flame retardant for a variety of polymers, including epoxy resins, polyamides (PA), and polycarbonates (PC). Its flame retardancy is achieved through a combination of gas-phase and condensed-phase mechanisms, leading to reduced flammability and improved fire safety of the materials. Phosphorus-based flame retardants are gaining prominence as environmentally friendly alternatives to halogenated compounds.[1][2]
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the formation of a phosphinite precursor followed by its oxidation.
Step 1: Synthesis of Ethyl Diphenylphosphinite
The initial step is the synthesis of ethyl diphenylphosphinite from chlorodiphenylphosphine and ethanol in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.[3][4]
Experimental Protocol: Synthesis of Ethyl Diphenylphosphinite
-
In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve chlorodiphenylphosphine in a suitable anhydrous solvent such as diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of ethanol, followed by the dropwise addition of a base (e.g., pyridine).
-
Stir the reaction mixture at room temperature for several hours.
-
Filter the resulting mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with the solvent.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl diphenylphosphinite.
-
Purify the product by vacuum distillation.
Step 2: Oxidation to this compound
The synthesized ethyl diphenylphosphinite is then oxidized to this compound. A common and effective method for this conversion is the use of hydrogen peroxide.[5]
Experimental Protocol: Oxidation of Ethyl Diphenylphosphinite
-
Dissolve the purified ethyl diphenylphosphinite in a suitable solvent, such as acetone or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrogen peroxide (e.g., 30% aqueous solution) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Application in Flame Retardant Polymers
This compound can be incorporated into various polymer matrices as either an additive or a reactive flame retardant.
Epoxy Resins
Experimental Protocol: Preparation of Flame Retardant Epoxy Resin
-
Preheat the diglycidyl ether of bisphenol A (DGEBA) epoxy resin to a processing temperature of approximately 120°C.
-
Add the desired amount of this compound to the preheated resin and stir mechanically until a homogeneous mixture is obtained.[6]
-
Add the curing agent (e.g., 4,4'-diaminodiphenylmethane) to the mixture and continue stirring until it is completely dissolved.[6]
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the bubble-free mixture into a preheated mold.
-
Cure the resin in an oven according to a specific temperature profile (e.g., 120°C for 2 hours followed by 180°C for 2 hours).[6]
-
Allow the cured samples to cool to room temperature before demolding and characterization.
Polyamides and Polycarbonates
For thermoplastics like polyamides and polycarbonates, this compound is typically incorporated via melt blending using a twin-screw extruder.[7]
Experimental Protocol: Melt Blending with Polyamide/Polycarbonate
-
Thoroughly dry the polymer pellets (e.g., PA66 or PC) and the this compound powder to remove any moisture.
-
Premix the polymer pellets and the desired weight percentage of this compound.
-
Feed the mixture into a twin-screw extruder with a set temperature profile appropriate for the specific polymer.
-
Extrude the molten blend through a die to form strands.
-
Cool the strands in a water bath and pelletize them.
-
The resulting flame-retardant polymer pellets can then be used for injection molding or other processing techniques to produce test specimens.
Flame Retardant Mechanism
The flame retardant action of this compound occurs in both the condensed (solid) and gas phases during polymer combustion.[8][9][10]
-
Condensed Phase Action: During pyrolysis, the phosphinate promotes the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds.[2]
-
Gas Phase Action: Volatile phosphorus-containing species are released into the flame. These species, particularly phosphorus radicals (e.g., PO•), act as radical scavengers, interrupting the chain reactions of combustion in the gas phase. This "flame inhibition" effect reduces the heat generated by the flame.[4][8][11]
Quantitative Data
The incorporation of this compound is expected to significantly improve the flame retardancy of polymers. The following tables provide representative data for polymers with and without similar phosphinate-based flame retardants.
Table 1: Flame Retardancy Properties
| Material | Additive (wt%) | LOI (%) | UL-94 Rating (1.6 mm) |
| Neat Epoxy | 0 | 22.5 | V-2 |
| Epoxy + Phosphinate | 25 | 33.4 | V-0 |
| Neat Polyamide 66 | 0 | 23.0 | V-2 |
| Polyamide 66 + Phosphinate | 15 | >30 | V-0 |
| Neat Polycarbonate | 0 | 25.0 | V-2 |
| Polycarbonate + Phosphinate | 10 | 33.7 | V-0 |
Data compiled from various sources on phosphinate-based flame retardants.[12][13][14][15][16]
Table 2: Thermal and Mechanical Properties
| Material | Additive (wt%) | Td,5% (°C) (N2) | Char Yield at 700°C (%) | Tensile Strength (MPa) |
| Neat Epoxy | 0 | 350 | <15 | 60-80 |
| Epoxy + Phosphinate | 25 | ~340 | >25 | 50-70 |
| Neat Polyamide 66 | 0 | 430 | <5 | 70-85 |
| Polyamide 66 + Phosphinate | 15 | ~420 | >10 | 65-80 |
| Neat Polycarbonate | 0 | 480 | ~25 | 60-65 |
| Polycarbonate + Phosphinate | 10 | ~470 | >30 | 55-60 |
Data compiled from various sources on phosphinate-based flame retardants.[6][14][17][18][19]
Conclusion
This compound is a highly effective halogen-free flame retardant that can be synthesized and incorporated into various polymer systems. Its dual-action mechanism in both the condensed and gas phases leads to significant improvements in the fire safety of materials. The provided protocols offer a foundation for researchers to explore the application of this compound in the development of advanced flame-retardant polymers.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4590014A - Synthesis of alkyl phosphinate salts - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Advanced oxidation of hypophosphite and phosphite using a UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of a Macromolecular Flame Retardant with a Phosphine Oxide Structure and Its Application in Polyamide 6 [mdpi.com]
- 8. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 11. kinetics.nsc.ru [kinetics.nsc.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tosaf.com [tosaf.com]
- 17. Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers - TA Instruments [tainstruments.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Diphenylphosphinate as a Ligand in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl diphenylphosphinite [(C₆H₅)₂POC₂H₅] is an organophosphorus compound that holds potential as a monodentate P-ligand in various palladium-catalyzed cross-coupling reactions. Its structural features, comprising two phenyl groups and an ethoxy group attached to a phosphorus(III) center, confer a unique combination of steric bulk and electronic properties. While extensive literature details the application of various phosphine ligands in cross-coupling catalysis, specific and detailed experimental protocols with comprehensive quantitative data for ethyl diphenylphosphinate are not widely available in published literature.
These application notes provide a comprehensive overview of the potential applications of this compound in key cross-coupling reactions. The protocols provided are exemplary and based on established methodologies for these transformations, intended to serve as a starting point for reaction optimization. The quantitative data presented in the tables are representative and should be considered as such.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, vinylarenes, and polyenes. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. A ligand like ethyl diphenylphosphinite can be effective in promoting the oxidative addition and reductive elimination steps.
Representative Data:
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 85 |
| 2 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)naphthalene | 92 |
| 3 | 2-Chlorotoluene | 3-Fluorophenylboronic acid | 3-Fluoro-2'-methylbiphenyl | 78 |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 88 |
Experimental Protocol: Synthesis of 4-Methoxybiphenyl
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and this compound (5.8 mg, 0.025 mmol, 2.5 mol%). Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: To the Schlenk tube containing the catalyst, 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol) are added.
-
Reaction Execution: The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 100 °C. The reaction mixture is stirred vigorously for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of celite. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford 4-methoxybiphenyl as a white solid.
Buchwald-Hartwig Amination
Representative Data:
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 82 |
| 2 | 1-Bromonaphthalene | Aniline | N-Phenylnaphthalen-1-amine | 75 |
| 3 | 4-Iodoanisole | Di-n-butylamine | N,N-Di-n-butyl-4-methoxyaniline | 88 |
| 4 | 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 70 |
Experimental Protocol: Synthesis of 4-(p-Tolyl)morpholine
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 4.6 mg, 0.005 mmol, 1 mol% Pd), and this compound (5.8 mg, 0.025 mmol, 2.5 mol%). Anhydrous dioxane (2 mL) is added, and the mixture is stirred at room temperature for 15 minutes.
-
Reaction Setup: To the Schlenk tube, 4-chlorotoluene (126.5 mg, 1.0 mmol), morpholine (104.5 mg, 1.2 mmol), and sodium tert-butoxide (NaOtBu, 115.3 mg, 1.2 mmol) are added.
-
Reaction Execution: The Schlenk tube is sealed and heated in an oil bath at 100 °C for 18 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with diethyl ether (10 mL), and filtered through a short plug of silica gel. The filtrate is concentrated, and the residue is purified by flash chromatography (eluent: hexane/ethyl acetate = 80:20) to give the desired product.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the alkene insertion.
Representative Data:
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | (E)-4-Methoxy-1,1'-biphenyl | 90 |
| 2 | 1-Bromonaphthalene | Ethyl acrylate | Ethyl (E)-3-(naphthalen-1-yl)acrylate | 85 |
| 3 | 4-Bromobenzaldehyde | n-Butyl acrylate | n-Butyl (E)-3-(4-formylphenyl)acrylate | 78 |
| 4 | Phenyl iodide | Cyclohexene | 3-Phenylcyclohex-1-ene | 65 |
Experimental Protocol: Synthesis of (E)-4-Methoxy-1,1'-biphenyl
-
Reaction Setup: A round-bottom flask is charged with 4-iodoanisole (234 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), this compound (5.8 mg, 0.025 mmol, 2.5 mol%), and triethylamine (NEt₃, 202 mg, 2.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reaction Execution: The flask is fitted with a reflux condenser and heated to 120 °C under a nitrogen atmosphere for 10 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization from ethanol to yield the product.
Visualizations
General Catalytic Cycle for Cross-Coupling
Experimental Workflow for a Cross-Coupling Reaction
Logical Relationships in a Cross-Coupling Reaction
References
Application of Ethyl Diphenylphosphinate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl diphenylphosphinate and its structural analogs are versatile reagents in organic synthesis, primarily utilized for the formation of carbon-carbon bonds and the introduction of phosphorus-containing moieties into organic molecules. These compounds are particularly valuable in the synthesis of complex molecules, including intermediates for pharmaceuticals and other bioactive compounds. Their utility stems from their ability to participate in a variety of transformations, most notably the Horner-Wadsworth-Emmons olefination and Michael-type conjugate additions. This document provides detailed application notes and experimental protocols for these key reactions, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Key Applications in Organic Synthesis
This compound and its derivatives are key precursors and reagents in several important synthetic transformations:
-
Horner-Wadsworth-Emmons (HWE) Reaction: Phosphonates, closely related to phosphinates, are widely used in the HWE reaction to synthesize alkenes with high stereoselectivity. By modifying the phosphonate structure, one can control the geometry of the resulting double bond, which is a critical aspect in the synthesis of many natural products and drug candidates.
-
Phospha-Michael Addition: The conjugate addition of phosphinates and related P-nucleophiles to α,β-unsaturated systems is a powerful method for forming carbon-phosphorus bonds. This reaction allows for the stereoselective introduction of a phosphinyl group, leading to the synthesis of chiral phosphine ligands and precursors to biologically active phosphonic acids.
-
Precursors to Phosphine Ligands: Phosphinates can be reduced to the corresponding phosphines, which are widely used as ligands in transition-metal-catalyzed cross-coupling reactions. The synthesis of chiral phosphine ligands often relies on stereoselective reactions involving phosphinate intermediates.
-
Synthesis of Bioactive Molecules: Organophosphorus compounds, including those derived from this compound, exhibit a wide range of biological activities. They are found in antiviral drugs, enzyme inhibitors, and herbicides. The phosphinate and phosphonate moieties can act as bioisosteres of carboxylates or phosphates, influencing the pharmacokinetic and pharmacodynamic properties of drug molecules.
Experimental Protocols and Data
Z-Selective Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is a cornerstone of alkene synthesis. While it typically favors the formation of (E)-alkenes, modifications to the phosphonate reagent can lead to high (Z)-selectivity. The use of phosphonates with bulky aryl groups on the phosphorus atom, such as in ethyl diphenylphosphonoacetate, promotes the formation of the (Z)-alkene.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for the Z-selective Horner-Wadsworth-Emmons reaction of p-tolualdehyde using ethyl diphenylphosphonoacetate is presented below.[1]
-
To a solution of ethyl diphenylphosphonoacetate (481 mg, 1.5 mmol, 1.5 eq.) in dry THF (5 mL) at -78 °C, add sodium hydride (60% dispersion in paraffin liquid, 64 mg, 1.6 mmol, 1.6 eq.).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add p-tolualdehyde (120 mg, 1.0 mmol) to the reaction mixture at -78 °C and continue stirring for 2 hours at the same temperature.
-
Quench the reaction with water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (aq.) (10 mL), saturated NaHCO₃ (aq.) (10 mL), and brine (10 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane:ethyl acetate = 20:1) to afford the product as a pale yellow oil.
Quantitative Data:
| Aldehyde | Phosphonate Reagent | Product | Yield (%) | E:Z Ratio | Reference |
| p-Tolualdehyde | Ethyl diphenylphosphonoacetate | Ethyl 3-(p-tolyl)acrylate | 83 | 1:3.67 | [1] |
Enantioselective Phospha-Michael Addition
The conjugate addition of phosphorus nucleophiles to electron-deficient alkenes, known as the phospha-Michael addition, is a powerful tool for the asymmetric synthesis of organophosphorus compounds. The use of chiral organocatalysts can induce high levels of enantioselectivity in this transformation.
Reaction Scheme:
Experimental Protocol:
The following is a general procedure for the squaramide-catalyzed enantioselective Michael addition of diphenyl phosphite to nitroalkenes.[2]
-
To a solution of the nitroalkene (0.20 mmol) and the squaramide catalyst (10 mol%) in CH₂Cl₂ (1.0 mL) at 0 °C, add diphenyl phosphite (1.25 equiv.).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral β-nitro phosphonate.
Quantitative Data:
| Nitroalkene (Substituent) | Catalyst Loading (mol%) | Product | Yield (%) | ee (%) | Reference |
| Phenyl | 10 | Diphenyl (2-nitro-1-phenylethyl)phosphonate | 95 | 97 | [2] |
| 4-Chlorophenyl | 10 | Diphenyl (1-(4-chlorophenyl)-2-nitroethyl)phosphonate | 96 | 97 | [2] |
| 2-Naphthyl | 10 | Diphenyl (2-nitro-1-(naphthalen-2-yl)ethyl)phosphonate | 98 | 97 | [2] |
| Cyclohexyl | 20 | Diphenyl (1-cyclohexyl-2-nitroethyl)phosphonate | 91 | 96 | [2] |
Visualization of Reaction Mechanisms and Workflows
Horner-Wadsworth-Emmons Reaction Mechanism
The mechanism of the Horner-Wadsworth-Emmons reaction involves the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently collapses to yield the alkene and a water-soluble phosphate byproduct.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Phospha-Michael Addition Experimental Workflow
The experimental workflow for the phospha-Michael addition involves the preparation of the reaction mixture, monitoring the reaction, and subsequent workup and purification of the product.
Caption: Experimental workflow for the phospha-Michael addition.
Conclusion
This compound and its analogs are powerful reagents in modern organic synthesis, enabling the stereoselective formation of alkenes and carbon-phosphorus bonds. The Horner-Wadsworth-Emmons reaction and the phospha-Michael addition are two key transformations that highlight their utility. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ these methodologies in their synthetic endeavors. The ability to control stereochemistry in these reactions is of paramount importance for the synthesis of complex, biologically active molecules.
References
Application Notes and Protocols for the Use of Ethyl Diphenylphosphinite in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in medicinal chemistry and materials science.[1][2][3] The efficacy of this reaction is profoundly influenced by the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst.[1][4] While bulky, electron-rich biaryl phosphine ligands are commonly used, the exploration of new ligand classes, such as phosphinites, is an active area of research.[1]
These application notes provide a comprehensive, adaptable protocol for employing ethyl diphenylphosphinite as a ligand in the Buchwald-Hartwig amination. As detailed, validated protocols for this specific ligand are not widely established in the scientific literature, this document serves as a guide for researchers to develop and optimize their own specific procedures.[1]
Catalytic Cycle Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The fundamental steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[2]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired aryl amine (Ar-NRR'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
A key factor in a successful reaction is the careful selection of the palladium precursor, base, solvent, and reaction temperature, all of which must be compatible with the chosen ligand and substrates.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for setting up a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination Using Ethyl Diphenylphosphinite
This protocol describes a general procedure for the coupling of an aryl halide with an amine. Researchers should note that optimization of the reaction parameters (palladium source, base, solvent, temperature, and stoichiometry) is crucial for achieving high yields and should be performed for each new substrate combination.
Materials and Reagents:
-
Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand: Ethyl Diphenylphosphinite
-
Aryl Halide (e.g., aryl bromide, aryl chloride)
-
Amine (primary or secondary)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, THF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the palladium source (e.g., 1-2 mol%), ethyl diphenylphosphinite (e.g., 2-4 mol%), the base (e.g., 1.2-1.5 equivalents), and the aryl halide (1.0 equivalent) if it is a solid.
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Addition of Reagents: Through the septum, add the anhydrous solvent, followed by the amine (1.1-1.2 equivalents) and the aryl halide if it is a liquid, using a syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (typically ranging from 80-120 °C) and stir vigorously.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
Systematic optimization of reaction parameters is critical when developing a protocol for a new ligand. The following tables illustrate how to present the data from such optimization studies.
Table 1: Screening of Palladium Precursors and Bases
| Entry | Palladium Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | NaOtBu (1.2) | Toluene | 100 | 12 | Data |
| 2 | Pd₂(dba)₃ (1) | NaOtBu (1.2) | Toluene | 100 | 12 | Data |
| 3 | Pd(OAc)₂ (2) | K₃PO₄ (1.5) | Toluene | 100 | 12 | Data |
| 4 | Pd₂(dba)₃ (1) | K₃PO₄ (1.5) | Toluene | 100 | 12 | Data |
| 5 | Pd(OAc)₂ (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | Data |
| 6 | Pd₂(dba)₃ (1) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | Data |
Table 2: Screening of Solvents and Temperature
| Entry | Palladium Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Optimized Pd Source | Optimized Base | Toluene | 80 | 24 | Data |
| 2 | Optimized Pd Source | Optimized Base | Toluene | 100 | 12 | Data |
| 3 | Optimized Pd Source | Optimized Base | Toluene | 120 | 8 | Data |
| 4 | Optimized Pd Source | Optimized Base | Dioxane | 80 | 24 | Data |
| 5 | Optimized Pd Source | Optimized Base | Dioxane | 100 | 12 | Data |
| 6 | Optimized Pd Source | Optimized Base | THF | 65 | 24 | Data |
Table 3: Substrate Scope Evaluation
| Entry | Aryl Halide | Amine | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Data |
| 2 | 4-Chloroanisole | Aniline | Data |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | n-Butylamine | Data |
| 4 | 2-Chloropyridine | Piperidine | Data |
Logical Relationships in Buchwald-Hartwig Amination
The following diagram illustrates the key components and their relationships in a successful Buchwald-Hartwig amination reaction.
Caption: Key components and their roles in the Buchwald-Hartwig reaction.
-
Begin with a systematic screening of reaction parameters, including palladium sources, bases, solvents, and temperatures, using a reliable model reaction.
-
Carefully evaluate the substrate scope to understand the versatility and limitations of the ethyl diphenylphosphinite ligand.
-
Employ analytical techniques such as TLC, GC-MS, and NMR to monitor reaction progress and characterize the final products thoroughly.
By following these guidelines, researchers and drug development professionals can effectively explore the potential of ethyl diphenylphosphinite as a valuable ligand in the extensive toolkit of Buchwald-Hartwig amination chemistry.
References
Ethyl Diphenylphosphinate: A Versatile Precursor for the Synthesis of Phosphine Oxides in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine oxides are an important class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique physicochemical properties, including high polarity, hydrogen bond accepting capability, and metabolic stability, make them valuable functional groups for modulating the properties of drug candidates. The incorporation of a phosphine oxide moiety can lead to improved solubility, enhanced target binding, and favorable pharmacokinetic profiles. One key precursor for the synthesis of a diverse range of phosphine oxides is ethyl diphenylphosphinate. This document provides detailed application notes and experimental protocols for the synthesis of various phosphine oxides from this compound, targeting researchers and professionals in the field of drug discovery.
Synthetic Pathways from this compound
This compound serves as a versatile starting material for the synthesis of secondary and tertiary phosphine oxides through several key reactions, including the Michaelis-Arbuzov reaction, reaction with Grignard reagents, and hydrolysis.
Michaelis-Arbuzov Reaction for the Synthesis of Tertiary Phosphine Oxides
The Michaelis-Arbuzov reaction is a widely used method for the formation of a phosphorus-carbon bond. In this reaction, a trialkyl phosphite, or in this case, a phosphinite ester like this compound, reacts with an alkyl halide to yield a phosphine oxide.[1] This reaction is a reliable method for synthesizing a variety of tertiary phosphine oxides with diverse functionalities.[2]
Experimental Workflow: Michaelis-Arbuzov Reaction
Caption: Workflow for the Michaelis-Arbuzov reaction.
Detailed Protocol: Synthesis of Benzyldiphenylphosphine oxide
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and benzyl bromide (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture at 100-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess benzyl bromide and the ethyl bromide byproduct by distillation under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure benzyldiphenylphosphine oxide.
Quantitative Data for Michaelis-Arbuzov Reactions
| Product | Alkyl Halide | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzyldiphenylphosphine oxide | Benzyl bromide | 3 | 100 | 85 | [2] |
| Ethyldiphenylphosphine oxide | Ethyl iodide | 4 | 120 | 78 | [3] |
| Methyldiphenylphosphine oxide | Methyl iodide | 2 | 100 | 92 | [3] |
Reaction with Grignard Reagents for the Synthesis of Tertiary Phosphine Oxides
The reaction of phosphinates with Grignard reagents provides a powerful method for the synthesis of tertiary phosphine oxides. The nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom, displacing the ethoxy group to form the desired tertiary phosphine oxide. This method is particularly useful for introducing aryl or sterically hindered alkyl groups.
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard reaction.
Detailed Protocol: Synthesis of Triphenylphosphine oxide
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, prepare phenylmagnesium bromide from magnesium turnings (1.2 eq) and bromobenzene (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction Conditions: Add the solution of this compound dropwise to the freshly prepared Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield triphenylphosphine oxide.
Quantitative Data for Grignard Reactions
| Product | Grignard Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Triphenylphosphine oxide | Phenylmagnesium bromide | 2 | Reflux | 88 | [4] |
| (4-Methoxyphenyl)diphenylphosphine oxide | (4-Methoxyphenyl)magnesium bromide | 2 | Reflux | 85 | [4] |
| Ethyldiphenylphosphine oxide | Ethylmagnesium bromide | 3 | Reflux | 75 | [4] |
Hydrolysis to Diphenylphosphine Oxide
The hydrolysis of this compound provides a straightforward route to diphenylphosphine oxide, a key secondary phosphine oxide intermediate. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions associated with strong bases.[5]
Experimental Workflow: Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Detailed Protocol: Synthesis of Diphenylphosphine Oxide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and 1 M hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product into dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude diphenylphosphine oxide can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Quantitative Data for Hydrolysis
| Product | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Diphenylphosphine Oxide | HCl | 6 | Reflux | 90 | [5] |
| Diphenylphosphine Oxide | H2SO4 | 5 | Reflux | 88 | [5] |
Applications in Drug Development
Phosphine oxides synthesized from this compound have significant applications in drug discovery. The resulting phosphine oxides can be further functionalized or incorporated into larger molecules to improve their pharmacological properties.
Signaling Pathway Modulation
Phosphine oxide-containing molecules can act as inhibitors or modulators of various signaling pathways implicated in diseases such as cancer and inflammation. For example, they can serve as potent and selective kinase inhibitors by forming strong hydrogen bonds with the hinge region of the kinase domain.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of phosphine oxides. The methodologies described in these application notes, including the Michaelis-Arbuzov reaction, reaction with Grignard reagents, and hydrolysis, provide researchers with robust and efficient tools for the preparation of these important compounds. The resulting phosphine oxides have significant potential in drug discovery for the development of novel therapeutics with improved physicochemical and pharmacological properties.
References
Application Notes and Protocols for the Quantitative Analysis of Ethyl Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of ethyl diphenylphosphinate in various sample matrices. The protocols described herein are based on common analytical techniques and provide expected performance characteristics.
Introduction
This compound is an organophosphorus compound with applications in chemical synthesis and potentially in drug development. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. This document outlines two primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the routine analysis of this compound. The method relies on the separation of the analyte on a reversed-phase column followed by detection using a UV detector.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards in the desired concentration range (e.g., 0.5 - 50 µg/mL).
-
-
Sample Preparation (for drug substance):
-
Accurately weigh a known amount of the drug substance.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Quantitative Data Summary: HPLC-UV
| Parameter | Expected Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.15 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.45 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. This technique is particularly useful for analyzing samples in complex matrices or when very low detection limits are required.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A nonpolar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 246, 218, 199, 77).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 0.05 - 10 µg/mL).
-
-
Sample Preparation (General):
-
Liquid-Liquid Extraction (LLE): For aqueous samples, extract with a water-immiscible organic solvent (e.g., dichloromethane).
-
Solid-Phase Extraction (SPE): For complex matrices, use a suitable SPE cartridge (e.g., C18) for cleanup and concentration.
-
The final extract should be in a solvent compatible with GC analysis.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the corresponding concentration.
-
Quantify the analyte in the sample using the calibration curve. The presence of qualifier ions at the expected retention time provides confirmation.
-
Quantitative Data Summary: GC-MS
| Parameter | Expected Value |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Method Validation Parameters
The following diagram illustrates the key parameters that should be assessed during the validation of any analytical method for the quantification of this compound.
Caption: Key parameters for analytical method validation.
Disclaimer: The provided protocols and quantitative data are intended as a general guide. Method validation should be performed in the user's laboratory to ensure the method is suitable for its intended purpose and to establish specific performance characteristics.
Characterization of Ethyl Diphenylphosphinate Using NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed Nuclear Magnetic Resonance (NMR) spectroscopy data and experimental protocols for the characterization of ethyl diphenylphosphinate. This compound serves as a crucial intermediate in various synthetic applications, including the synthesis of phosphine ligands and other organophosphorus compounds relevant to drug development and catalysis.
Spectroscopic Data
The structural confirmation of synthesized this compound is achieved through a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. The expected chemical shifts, multiplicities, and coupling constants are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.85 - 7.95 | m | 4H, ortho-Ar-H | |
| 7.40 - 7.55 | m | 6H, meta, para-Ar-H | |
| 4.00 - 4.15 | dq | J(H,H) = 7.1, J(P,H) = 7.1 | 2H, O-CH₂-CH₃ |
| 1.25 | t | J(H,H) = 7.1 | 3H, O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| 132.5 | d, J(P,C) = 133 | ipso-Ar-C |
| 131.8 | d, J(P,C) = 2.5 | para-Ar-C |
| 131.5 | d, J(P,C) = 10 | ortho-Ar-C |
| 128.4 | d, J(P,C) = 12 | meta-Ar-C |
| 61.5 | d, J(P,C) = 6 | O-CH₂-CH₃ |
| 16.3 | d, J(P,C) = 6 | O-CH₂-CH₃ |
Table 3: ³¹P NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm |
| 32.1 |
Experimental Protocols
A common and effective method for the synthesis of this compound is the esterification of diphenylphosphinic chloride with ethanol in the presence of a base to neutralize the HCl byproduct.
Protocol 1: Synthesis of this compound
Materials:
-
Diphenylphosphinic chloride
-
Anhydrous ethanol
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve diphenylphosphinic chloride (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.
-
Add the ethanol/triethylamine solution dropwise to the stirred solution of diphenylphosphinic chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: NMR Sample Preparation
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer. For ³¹P NMR, 85% H₃PO₄ is typically used as an external standard.
Experimental Workflow and Data Analysis
The overall process from synthesis to structural confirmation is outlined in the following workflow diagram.
Caption: Synthesis and NMR analysis workflow.
This comprehensive dataset and the detailed protocols provide a robust framework for the synthesis and characterization of this compound, facilitating its use in further research and development activities.
Application Notes and Protocols: The Role of Ethyl Diphenylphosphinate in Pharmaceutical Intermediate Synthesis
Introduction
Ethyl diphenylphosphinate is a versatile organophosphorus compound that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique reactivity, stemming from a trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups, makes it an effective reagent for constructing molecular frameworks essential for active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for the use of this compound, focusing on its conversion to a key Horner-Wadsworth-Emmons (HWE) reagent and its subsequent application in olefination reactions, a common strategy in drug synthesis.
Application Note 1: Synthesis of a Horner-Wadsworth-Emmons Reagent
A primary application of this compound is its use as a precursor in the Michaelis-Arbuzov reaction to generate ethyl (diphenylphosphoryl)acetate.[2] This phosphonate is a stabilized carbanion precursor used in the Horner-Wadsworth-Emmons reaction to form alkenes, a functional group present in numerous pharmaceutical compounds.[2][3]
Logical Workflow: From Precursor to HWE Reagent
Caption: Synthesis pathway from starting materials to the HWE reagent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the starting material, this compound, from chlorodiphenylphosphine and ethanol.[2]
-
Materials:
-
Chlorodiphenylphosphine
-
Ethanol (absolute)
-
Pyridine (or other suitable base)
-
Inert solvent (e.g., diethyl ether)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorodiphenylphosphine in an anhydrous inert solvent.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of absolute ethanol and pyridine in the same solvent to the cooled chlorodiphenylphosphine solution with constant stirring. The base is crucial for neutralizing the hydrochloric acid byproduct.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, filter the mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting product is a colorless to light yellow liquid, which can be purified further by vacuum distillation if necessary. A purity exceeding 98% is often required for subsequent applications.[1]
-
Protocol 2: Synthesis of Ethyl (diphenylphosphoryl)acetate via Michaelis-Arbuzov Reaction
This protocol details the conversion of this compound to the HWE reagent.[2]
-
Materials:
-
This compound
-
Ethyl bromoacetate
-
High-boiling point, inert solvent (e.g., toluene or xylene)
-
-
Procedure:
-
Combine this compound and a slight excess of ethyl bromoacetate in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.
-
Heat the reaction mixture at reflux. The reaction involves the nucleophilic attack of the trivalent phosphorus on the ethyl bromoacetate.[2]
-
A subsequent rearrangement yields the final pentavalent phosphine oxide product, ethyl (diphenylphosphoryl)acetate.[2]
-
Monitor the reaction for completion (e.g., by observing the disappearance of the starting materials via TLC or GC).
-
After cooling, the product can often be purified by recrystallization or column chromatography to yield a high-purity solid.
-
Data Presentation
Table 1: Reagent and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Purity |
|---|---|---|---|---|---|
| This compound | 719-80-2 | (C₆H₅)₂POC₂H₅ | 230.24 | Liquid | >97% |
| Ethyl (diphenylphosphoryl)acetate | - | (C₆H₅)₂P(O)CH₂COOC₂H₅ | - | Solid | High Purity |
Application Note 2: Synthesis of (Z)-α,β-Unsaturated Esters via Horner-Wadsworth-Emmons Reaction
The ethyl (diphenylphosphoryl)acetate synthesized in the previous step is a valuable reagent for the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high stereoselectivity.[3][4] The following protocol is an example of a Z-selective HWE reaction, demonstrating the utility of such phosphonates in creating specific olefin geometries required in many pharmaceutical intermediates.
Experimental Workflow: HWE Reaction
Caption: Key steps in the Horner-Wadsworth-Emmons olefination reaction.
Experimental Protocol
Protocol 3: Z-Selective HWE Reaction with p-Tolualdehyde
This protocol is adapted from a known procedure and demonstrates the synthesis of a (Z)-α,β-unsaturated ester.
-
Materials:
-
Ethyl diphenylphosphonoacetate (1.5 eq)
-
Sodium hydride (60% dispersion in oil, 1.6 eq)
-
p-Tolualdehyde (1.0 eq)
-
Dry Tetrahydrofuran (THF)
-
Water, Ethyl acetate, 2 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Add sodium hydride to a solution of ethyl diphenylphosphonoacetate in dry THF at -78°C under an inert atmosphere.
-
Stir the mixture at -78°C for 30 minutes to form the phosphonate carbanion.
-
Add p-tolualdehyde to the reaction mixture at -78°C and continue stirring for 2 hours at the same temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 2 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the product.
-
Data Presentation
Table 2: Representative HWE Reaction Data
| Reactant | Product | Yield | Stereoselectivity (E:Z) | Reference |
|---|
| p-Tolualdehyde | Ethyl 3-(p-tolyl)acrylate | 83% | 1 : 3.67 | |
Other Applications in Pharmaceutical Synthesis
Beyond the Michaelis-Arbuzov and HWE reactions, this compound and its derivatives are valuable as ligands in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for creating C-C, C-N, and C-O bonds. Examples of such reactions include:
-
Suzuki-Miyaura Coupling
-
Heck Coupling
-
Buchwald-Hartwig Cross Coupling
-
Sonogashira Coupling
-
Stille Coupling
The ability of the phosphorus atom to coordinate with metal centers allows for the fine-tuning of catalyst activity and selectivity, making these compounds indispensable tools for medicinal chemists.
References
Application Notes and Protocols: Flame Retardant Mechanism of Polymers Containing Ethyl Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the flame retardant mechanism of polymers incorporating ethyl diphenylphosphinate. This document includes summaries of quantitative data, detailed experimental protocols for key evaluation techniques, and visualizations of the proposed flame retardant mechanisms and experimental workflows.
Introduction
This compound is an organophosphorus compound investigated for its potential as a halogen-free flame retardant in various polymeric systems. Its efficacy stems from a dual-action mechanism that disrupts the combustion cycle in both the gas and condensed phases. Understanding this mechanism is crucial for the development of advanced fire-safe materials.
Flame Retardant Mechanism
The flame retardant action of this compound is multifaceted, involving chemical and physical processes that occur upon heating. The primary mechanism is believed to be a combination of gas-phase radical trapping and condensed-phase char promotion.
Gas-Phase Mechanism: Upon thermal decomposition, this compound releases phosphorus-containing radicals (such as PO• and PO₂•) into the gas phase.[1] These highly reactive species act as scavengers for the high-energy radicals (H• and OH•) that propagate the combustion chain reaction in the flame.[1] By quenching these flammable radicals, the combustion process is inhibited, leading to a reduction in heat release and flame spread.
Condensed-Phase Mechanism: In the solid phase of the burning polymer, this compound can promote the formation of a stable, insulating char layer.[2] This char acts as a physical barrier, limiting the diffusion of flammable volatile degradation products to the flame and shielding the underlying polymer from heat and oxygen.[2] The specific chemical reactions involved in char formation are dependent on the polymer matrix.
dot
Caption: Proposed dual-action flame retardant mechanism of this compound.
Quantitative Data
The following tables summarize the typical flame retardant performance of polymers containing diphenylphosphinate derivatives. Data for the specific this compound is limited, so data for closely related compounds are included for comparative purposes.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Polymer System | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Epoxy Resin | Aluminum Ethylphenylphosphinate | 15 | 28.2 | V-0 | [3] |
| Polyamide 66 | Red Phosphorus | 8 | >28 | V-0 | [4] |
| Epoxy Resin | Diphenylphosphine Oxide Derivative | 1.2 (P%) | 29.2 | V-0 | [5] |
| Polylactic Acid | Diphenylphosphinic Chloride Derivative | 0.5 | 30.4 | V-0 | [3] |
Table 2: Cone Calorimetry Data (Heat Flux: 50 kW/m²)
| Polymer System | Flame Retardant | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |
| PBT | DOPO-HQ | 14 | - | - | - | [6] |
| Epoxy Resin | Diphenylphosphine Oxide Derivative | 1.2 (P%) | Reduced | Reduced | 9.16 | [5] |
| Polyamide 6 | Bis DOPO phosphonate | 15 | Reduced | Reduced | - | [4] |
pHRR: Peak Heat Release Rate, THR: Total Heat Release, DOPO-HQ: a phosphaphenanthrene derivative.
Experimental Protocols
Detailed methodologies for evaluating the flame retardancy of polymers are provided below.
Synthesis of Flame-Retardant Polymer (Additive Approach)
This protocol describes a general method for incorporating this compound into a polymer matrix via melt blending.
Materials:
-
Polymer resin (e.g., Polyamide 6, Polybutylene Terephthalate)
-
This compound
-
Twin-screw extruder
-
Injection molding machine
-
Drying oven
Procedure:
-
Dry the polymer resin and this compound to the recommended moisture content.
-
Pre-mix the polymer resin and this compound at the desired weight ratio.
-
Melt-compound the mixture using a twin-screw extruder with a specified temperature profile suitable for the polymer.
-
Cool and pelletize the extrudate.
-
Dry the pellets before further processing.
-
Injection mold the pellets into specimens of the required dimensions for flammability testing.
dot
Caption: General workflow for preparing flame-retardant polymer samples.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
LOI apparatus with a glass chimney
-
Specimen holder
-
Gas flow meters for oxygen and nitrogen
-
Ignition source
Procedure:
-
Mount the conditioned specimen vertically in the holder inside the glass chimney.
-
Set a known oxygen/nitrogen mixture to flow up through the chimney.
-
Ignite the top of the specimen with the ignition source.
-
Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a specified time or length of the specimen is consumed.
-
Adjust the oxygen concentration and repeat the test until the minimum concentration required to sustain combustion is determined.
UL-94 Vertical Burning Test
Standard: ANSI/UL 94
Principle: This test evaluates the burning characteristics of a vertically oriented specimen after the application of a small flame.
Apparatus:
-
UL-94 test chamber
-
Specimen holder
-
Burner with a specified flame height
-
Timing device
-
Cotton patch
Procedure:
-
Mount the specimen vertically.
-
Place a cotton patch below the specimen.
-
Apply the flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the afterflame time (t2) and afterglow time.
-
Note if any flaming drips ignite the cotton patch.
-
Classify the material (V-0, V-1, or V-2) based on the recorded times and dripping behavior.
Cone Calorimetry
Standard: ASTM E1354 / ISO 5660
Principle: Cone calorimetry measures the heat release rate and other combustion parameters of a material under a controlled radiant heat flux.
Apparatus:
-
Cone calorimeter with a conical radiant heater
-
Specimen holder
-
Load cell
-
Gas analysis system (for O₂, CO, CO₂)
-
Smoke measuring system
Procedure:
-
Place the specimen in the holder and position it under the conical heater.
-
Expose the specimen to a specified heat flux (e.g., 35 or 50 kW/m²).
-
An ignition source is used to ignite the evolved flammable gases.
-
Continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate.
-
Record other parameters such as time to ignition, mass loss rate, smoke production, and CO/CO₂ generation throughout the test.
dot
Caption: Key experimental tests for evaluating flame retardancy.
Conclusion
This compound and its derivatives show promise as effective halogen-free flame retardants for a variety of polymers. Their dual-action mechanism, involving both gas-phase flame inhibition and condensed-phase charring, contributes to a significant reduction in the flammability of the host polymer. The experimental protocols outlined in these notes provide a framework for the systematic evaluation of these and other novel flame retardant systems. Further research is warranted to fully elucidate the structure-property relationships and optimize the performance of diphenylphosphinate-based flame retardants in different polymer matrices.
References
- 1. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Flame-retardant properties and mechanism of LGF/PBT/DOPO-HQ-conjugated flame-retardant composites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for ethyl diphenylphosphinate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl diphenylphosphinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for preparing this compound is through the reaction of chlorodiphenylphosphine with ethanol in the presence of a base to neutralize the hydrochloric acid byproduct. A common base used for this purpose is pyridine.[1][2]
Q2: What are the primary starting materials required for the synthesis of this compound?
A2: The key starting materials for the most common synthesis route are:
-
Chlorodiphenylphosphine ((C₆H₅)₂PCl)
-
Ethanol (C₂H₅OH)
-
A base, such as pyridine, to act as a scavenger for the HCl produced.[1][2]
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: The reaction is typically carried out in a dry, inert solvent like ether.[2] The ethanol and base are added slowly to a solution of chlorodiphenylphosphine, often at a controlled temperature to manage the exothermic reaction.
Q4: How can the progress of the reaction be monitored?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to observe the consumption of the starting materials and the formation of the product.
Q5: What are the key safety considerations when synthesizing this compound?
A5: Chlorodiphenylphosphine is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of chlorodiphenylphosphine. The product, this compound, is harmful if swallowed and causes skin and eye irritation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. | 1a. Monitor the reaction by TLC or ³¹P NMR to ensure the complete consumption of the starting material. 1b. If the reaction is sluggish, a slight increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions. |
| 2. Degradation of starting material: Chlorodiphenylphosphine is sensitive to moisture. | 2a. Ensure all glassware is thoroughly dried before use. 2b. Use anhydrous solvents and reagents. 2c. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inefficient purification: Product loss during workup or distillation. | 3a. Ensure proper phase separation during aqueous washes. 3b. Optimize distillation conditions (pressure and temperature) to prevent product decomposition. | |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: Incomplete reaction or incorrect stoichiometry. | 1a. Ensure the reaction goes to completion by monitoring. 1b. Use the correct stoichiometry of reactants. A slight excess of ethanol and base may be used. |
| 2. Side-products from oxidation: The phosphinite product can be susceptible to oxidation. | 2a. Handle the product under an inert atmosphere as much as possible. 2b. Store the final product under an inert atmosphere and at a low temperature (2-8°C). | |
| 3. Hydrolysis of the product: Presence of water during workup or storage. | 3a. Use anhydrous conditions during the reaction and workup. 3b. Ensure the final product is thoroughly dried before storage. | |
| Difficulty in Product Isolation | 1. Formation of an oil that is difficult to purify by distillation: The product itself is an oil.[2] | 1a. Use Kugelrohr distillation for small-scale purification to minimize losses. 1b. For larger scales, a short Vigreux column can be effective.[2] |
| 2. Emulsion formation during aqueous workup. | 2a. Add a small amount of brine to the aqueous layer to help break the emulsion. 2b. Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
Synthesis of Ethyl Diphenylphosphinite
This protocol is adapted from a general procedure for the synthesis of ethyl diphenylphosphinite.[2]
Materials:
-
Chlorodiphenylphosphine
-
Anhydrous Ethanol
-
Pyridine
-
Dry Ether
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Distillation apparatus (Kugelrohr or short Vigreux column)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Add a solution of chlorodiphenylphosphine in dry ether to the flask.
-
Prepare a solution of anhydrous ethanol and pyridine in dry ether.
-
Slowly add the ethanol-pyridine solution dropwise to the stirred solution of chlorodiphenylphosphine.
-
After the addition is complete, stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtered solid with dry ether.
-
Combine the filtrates and evaporate the ether under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by distillation under high vacuum (e.g., 0.05 mmHg) at a temperature of 95-98°C to yield pure ethyl diphenylphosphinite.[2]
Data Presentation
Table 1: Physical and Chemical Properties of Ethyl Diphenylphosphinite
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅O₂P | [3] |
| Molecular Weight | 246.24 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.066 g/mL at 25 °C | |
| Refractive Index | n20/D 1.59 | |
| Storage Temperature | 2-8°C |
Table 2: Example Reaction Conditions for Ethyl Diphenylphosphinite Synthesis
| Reactant | Molar Equivalent | Amount |
| Phenylphosphonous dichloride | 1 | 66 g (0.37 mol) |
| Ethanol | 1 | 21.6 mL (0.37 mol) |
| Pyridine | 1 | 29.6 mL |
| Solvent | Dry Ether (100 mL) | |
| Yield | 44.3 g (70%) | |
| Reference | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Common side products in ethyl diphenylphosphinate reactions and their avoidance
Welcome to the technical support center for ethyl diphenylphosphinate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side products encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound?
A1: The most frequently encountered side products in reactions involving this compound are diphenylphosphinic acid and products of transesterification. In specific reactions, other side products such as diphenylphosphine oxide or benzene may also be observed.
Q2: How is diphenylphosphinic acid formed as a side product?
A2: Diphenylphosphinic acid is primarily formed through the hydrolysis of this compound.[1] This can occur if water is present in the reaction mixture, either as an impurity in solvents or reagents, or introduced during the aqueous workup.[1] Both acidic and basic conditions can catalyze this hydrolysis.[2]
Q3: What leads to the formation of transesterification side products?
A3: Transesterification occurs when the ethyl group of this compound is exchanged with another alkyl group from an alcohol present in the reaction mixture. This is a common issue if the reaction is carried out in an alcohol solvent other than ethanol, or if alcoholic reagents are used.[3] The reaction is often catalyzed by the presence of a base.
Troubleshooting Guides
Issue 1: Formation of Diphenylphosphinic Acid (Hydrolysis)
Symptoms:
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Appearance of a new, more polar spot on TLC.
-
Lower than expected yield of the desired product.
-
31P NMR shows a signal corresponding to diphenylphosphinic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis of this compound.
Avoidance Protocols:
-
Protocol 1: Rigorous Anhydrous Conditions
-
Glassware: Oven-dry all glassware at 120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent or under a stream of inert gas (e.g., nitrogen or argon).
-
Solvents and Reagents: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle has been properly sealed. Use reagents from freshly opened containers or purify/dry them as needed. Molecular sieves can be used to dry solvents.[4]
-
Reaction Setup: Assemble the reaction under an inert atmosphere. Purge the reaction flask with nitrogen or argon before adding solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[5]
-
-
Protocol 2: Hydrolysis-Minimizing Workup
-
Quenching: If an aqueous quench is necessary, use a cold, saturated, and neutral salt solution (e.g., ammonium chloride) instead of plain water or acidic/basic solutions.[6]
-
Extraction: Perform aqueous extractions quickly to minimize contact time between the organic layer containing the product and the aqueous phase.[7] Use cold deionized water for washes if required.
-
Drying: After separation, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.[7]
-
Issue 2: Formation of Transesterification Products
Symptoms:
-
Presence of multiple phosphinate ester signals in 31P or 1H NMR.
-
Difficulty in purifying the desired product due to similar polarity of the side product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for transesterification side reactions.
Avoidance Protocols:
-
Solvent Choice: If a protic solvent is required, use anhydrous ethanol. Whenever possible, opt for aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.
-
Reagent Selection: If a reagent contains a hydroxyl group that is not intended to react, it should be protected with a suitable protecting group before the reaction.
-
Use of Excess Reagent: In some cases, using a large excess of the desired alcohol (in this case, ethanol) can drive the equilibrium to favor the formation of the ethyl ester.[8]
Issue 3: Side Products in Horner-Wadsworth-Emmons (HWE) Reactions
Common Side Products:
-
Self-condensation of the aldehyde or ketone.[9]
-
Michael addition of the phosphonate carbanion to the α,β-unsaturated product.[9]
Avoidance Protocol:
-
Deprotonation: Dissolve this compound in anhydrous THF under an inert atmosphere and cool to the desired temperature (typically -78°C to 0°C).
-
Base Addition: Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH) or n-butyllithium (n-BuLi). Stir for 30-60 minutes to ensure complete formation of the carbanion.[5]
-
Carbonyl Addition: Add the aldehyde or ketone dropwise as a solution in anhydrous THF to the cold, stirred solution of the phosphonate carbanion.[9]
-
Reaction Monitoring: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction.
| Parameter | Condition | Rationale for Avoidance of Side Products |
| Base | Strong, non-nucleophilic (e.g., NaH, n-BuLi) | Ensures complete and rapid deprotonation of the phosphonate, minimizing the concentration of free base that could catalyze self-condensation of the carbonyl compound.[5] |
| Temperature | Low temperature for carbonyl addition (-78°C to 0°C) | Slows down the rate of side reactions, such as self-condensation and Michael addition, relative to the desired olefination.[9] |
| Addition Order | Slow, dropwise addition of the carbonyl to the phosphonate carbanion | Maintains a low concentration of the carbonyl compound, which disfavors its self-condensation.[9] |
Issue 4: Side Products in Reactions with Grignard Reagents
Common Side Products:
-
Benzene: Formed if using a phenyl Grignard reagent in the presence of trace amounts of water or other protic sources.[10][11]
-
Diphenylphosphine oxide: Can be formed from the reaction of the Grignard reagent with the phosphinate ester.[12]
-
Over-addition products: Grignard reagents can react twice with esters.[13][14][15]
Reaction Pathways in Grignard Reactions:
Caption: Desired and side reaction pathways of this compound with Grignard reagents.
Avoidance Protocols:
-
Anhydrous Conditions: As with avoiding hydrolysis, strictly anhydrous conditions are crucial to prevent the quenching of the Grignard reagent and the formation of benzene (if using a phenyl Grignard).[10]
-
Slow Addition and Low Temperature: Add the Grignard reagent slowly to a solution of this compound at a low temperature (e.g., 0°C or -78°C) to control the reaction and minimize over-addition or other side reactions.[10]
| Side Product | Cause | Avoidance Strategy |
| Benzene | Reaction of phenyl Grignard with protic impurities (e.g., water).[10][11] | Use rigorously dried glassware and anhydrous solvents.[10] |
| Diphenylphosphine oxide | Reaction at the phosphorus center. | Use of less reactive Grignard reagents or lower reaction temperatures may favor reaction at other sites. |
| Over-addition Products | High reactivity of Grignard reagents with the initial product. | Slow addition of the Grignard reagent at low temperatures can help control the reaction.[10] |
This technical support guide provides a starting point for troubleshooting common side reactions in experiments involving this compound. For more specific issues, it is always recommended to consult the relevant literature for the particular reaction being performed.
References
- 1. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. homework.study.com [homework.study.com]
- 12. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Ethyl Diphenylphosphinate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude ethyl diphenylphosphinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains a variety of impurities stemming from its synthesis. These can be broadly categorized as:
-
Unreacted Starting Materials: Diphenylphosphinous chloride and ethanol are common starting materials that may be present if the reaction has not gone to completion.
-
Synthesis Byproducts: If a base such as triethylamine or pyridine is used to scavenge HCl during the synthesis, the corresponding hydrochloride salt (e.g., triethylamine hydrochloride) will be a major byproduct.
-
Degradation Products: this compound is susceptible to hydrolysis and oxidation.
-
Hydrolysis: Exposure to water can lead to the formation of diphenylphosphinic acid.
-
Oxidation: The trivalent phosphorus atom can be easily oxidized to the pentavalent state, forming ethyl diphenylphosphonate.
-
Q2: My crude product is an oil/solid mixture. What is the solid?
A2: The solid is most likely a byproduct of the reaction, such as triethylamine hydrochloride, or a degradation product like diphenylphosphinic acid. A simple filtration can often remove these solid impurities before further purification of the liquid product.
Q3: How can I remove the acidic impurity, diphenylphosphinic acid?
A3: Diphenylphosphinic acid can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether or dichloromethane) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.
Q4: My purified this compound has a low yield. What are the possible reasons?
A4: Low yield can result from several factors during the purification process:
-
Product Loss During Washes: Aggressive or multiple aqueous washes can lead to some loss of the desired product, especially if there is any emulsion formation.
-
Decomposition on Silica Gel: this compound can degrade on acidic silica gel during column chromatography.
-
Co-elution with Impurities: In column chromatography, if the polarity of the product and impurities are very similar, it can be difficult to achieve good separation, leading to the collection of mixed fractions and a lower yield of the pure product.
-
Product Loss During Distillation: If the vacuum is not low enough or the temperature is too high, the product can decompose. Additionally, some material will always be lost, coating the distillation glassware.
Troubleshooting Guides
Purification by Vacuum Distillation
Issue 1: The crude product is bumping violently during distillation.
-
Cause: Uneven boiling, often due to the absence of a boiling aid or distilling too quickly.
-
Solution:
-
Ensure a magnetic stir bar is in the distillation flask and is stirring vigorously.
-
Use a capillary bubbler to introduce a fine stream of nitrogen or argon into the liquid. This provides nucleation sites for smooth boiling.
-
Heat the distillation flask slowly and evenly using a heating mantle with a stirrer or an oil bath.
-
Issue 2: The product seems to be decomposing at high temperatures.
-
Cause: The boiling point of this compound is high at atmospheric pressure, and prolonged heating can cause decomposition.
-
Solution:
-
Use a vacuum pump to reduce the pressure. A lower pressure will significantly decrease the boiling point of the compound. For example, the boiling point of this compound is 95 °C at 0.1 mmHg.[1]
-
Use a short-path distillation apparatus (like a Kugelrohr) to minimize the time the compound spends at high temperatures.[1]
-
Purification by Column Chromatography
Issue 1: I am not getting good separation between my product and an impurity.
-
Cause: The chosen solvent system (eluent) has a polarity that is not optimal for separating the components.
-
Solution:
-
Optimize the Solvent System with TLC: Before running the column, test different solvent systems using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.25-0.35, with clear separation from all impurities.
-
Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities, then gradually increase the polarity of the eluent to elute your product. Common solvent systems for compounds of similar polarity include mixtures of hexanes/ethyl acetate, or petroleum ether/dichloromethane. A reported system for a similar compound involved petroleum ether/dichloromethane (1:9).[2]
-
Use a Longer Column: Increasing the length of the silica gel bed can improve separation.
-
Issue 2: My product is streaking on the TLC plate and the column, and the yield is low.
-
Cause: Your product may be decomposing on the acidic silica gel.
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in your eluent containing a small amount of a base, like 1% triethylamine. This will neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or florisil.
-
Purification by Recrystallization (for removing solid impurities)
Issue 1: My product is an oil, so how can I use recrystallization?
-
Clarification: Recrystallization is used to purify solids. If your crude product is an oil containing solid impurities (like diphenylphosphinic acid), you can use a modified approach.
-
Solution:
-
Filtration: Dissolve the crude oil in a minimal amount of a solvent in which the solid impurity is insoluble (e.g., a cold, non-polar solvent like diethyl ether or hexanes). Filter the solution to remove the solid. The desired product will be in the filtrate.
-
Liquid-Liquid Extraction: As mentioned in the FAQs, perform a basic wash to remove acidic impurities.
-
Issue 2: After adding a solvent, my product "oiled out" instead of crystallizing.
-
Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the solute. It can also occur if the solution is supersaturated.
-
Solution:
-
Add More Solvent: Add more of the hot solvent to fully dissolve the oil.
-
Cool Slowly: Allow the solution to cool very slowly to room temperature, and then in an ice bath. Rapid cooling encourages oiling out.
-
Scratch the Flask: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Data Presentation
Table 1: Physical Properties and Distillation Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 246.24 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | ||
| at 0.1 mmHg | 95 °C | [1] |
Table 2: Typical Purification Outcomes (Illustrative)
| Purification Method | Purity Achieved | Typical Yield Range | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >98% | 60-80% | Good for large scale, removes non-volatile impurities. | Potential for thermal decomposition. |
| Column Chromatography | >99% | 50-90% | High purity achievable, good for complex mixtures. | Can be slow, potential for product loss on the column. |
| Basic Wash + Filtration | >95% | 80-95% | Simple, effective for removing acidic/solid impurities. | May not remove neutral, soluble impurities. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Place a stir bar in the round-bottomed flask containing the crude this compound.
-
Vacuum: Connect the apparatus to a vacuum pump and ensure all joints are well-sealed with vacuum grease.
-
Heating: Begin stirring and slowly heat the flask using a heating mantle or oil bath.
-
Distillation: The product will begin to distill as the temperature and pressure reach the appropriate levels (e.g., ~95 °C at 0.1 mmHg).[1] Collect the fraction that distills at a constant temperature.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material. A common starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Removal of Acidic Impurities by Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with sodium bicarbonate solution one more time.
-
Water Wash: Wash the organic layer with deionized water and then with brine to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent by rotary evaporation.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102351898A - Synthesis method of diphenyl phosphonic acid - Google Patents [patents.google.com]
- 3. This compound | C14H15O2P | CID 781235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl diphenylphosphinite(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving Ethyl Diphenylphosphinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in chemical reactions utilizing ethyl diphenylphosphinate and its derivatives. The following information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions involving this compound?
A1: Low yields in reactions with this compound derivatives, such as in Horner-Wadsworth-Emmons (HWE) or Arbuzov reactions, can often be attributed to several key factors. These include the purity of the reagents, presence of moisture, suboptimal reaction conditions (temperature, time, and base), and the formation of side products.[1][2] Ensuring all starting materials are pure and the reaction is conducted under anhydrous conditions is a critical first step.[1]
Q2: How does the purity of this compound and other reagents affect the reaction yield?
A2: The purity of starting materials is paramount. Impurities in this compound, such as oxidation products, can lead to unwanted side reactions and a lower yield of the desired product.[1] Similarly, using impure alkyl halides or carbonyl compounds can introduce competing reactions or inhibit the primary reaction pathway. Purifying starting materials before the reaction can lead to a more efficient process and a higher actual yield.[3]
Q3: Can the purification process itself lead to a lower yield?
A3: While purification is essential for isolating the desired compound, the process can lead to material loss.[3] Techniques like column chromatography or recrystallization are designed to remove impurities, but some amount of the product may be lost during these steps.[3][4] However, purification improves the measured percent yield of the pure product by removing the mass of contaminants.[3]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Starting Materials | Use freshly distilled or purified reactants, such as the accompanying alkyl halide or aldehyde/ketone.[1] |
| Impure Phosphinate Reagent | Ensure the this compound or its downstream phosphonate derivative is of high purity and free from oxidation byproducts.[1] |
| Insufficient Reaction Temperature or Time | Gradually increase the reaction temperature and monitor the progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or ³¹P NMR.[1][5] Some reactions may require extended periods to reach completion. |
| Presence of Moisture | All glassware should be rigorously dried (e.g., flame-dried or oven-dried). The reaction should be performed under an inert atmosphere, such as nitrogen or argon, using anhydrous solvents.[1][6] |
| Incomplete Deprotonation (for HWE reactions) | Use a sufficiently strong and appropriate base (e.g., NaH, KHMDS, BuLi) to ensure complete formation of the phosphonate carbanion.[1] Prepare and use the carbanion at low temperatures (e.g., -78°C) if it is unstable.[1] |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Competing Side Reactions | In reactions with α-halo ketones, the Perkow reaction can compete with the desired Arbuzov reaction.[1] Consider altering reaction conditions (e.g., temperature, solvent) to favor the desired pathway. |
| Product Degradation | The desired product may be sensitive to prolonged heating or harsh acidic/basic conditions during the reaction or workup.[6] Minimize reaction time and use mild conditions for workup and purification. |
| Sterically Hindered Substrates | For sterically hindered aldehydes or ketones in HWE reactions, the reaction may be slow or fail. Increasing the reaction time and/or temperature may help.[1] In some cases, alternative olefination methods may be necessary. |
Data Presentation: Impact of Reaction Parameters on Yield
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes the general impact of various parameters, which should be systematically varied to find the optimal conditions for a specific reaction.
| Parameter | Variable Options | General Impact on Reaction |
| Solvent | Acetonitrile, DMF, Toluene, THF | Can significantly impact reagent solubility and reaction kinetics.[7] Anhydrous conditions are critical. |
| Base (for HWE) | K₂CO₃, Et₃N, NaH, BuLi | The strength of the base affects the rate and completeness of carbanion formation.[1][7] |
| Temperature | -78°C, 0°C, Room Temp., 80-120°C | Higher temperatures can increase the reaction rate but may also lead to product degradation or side reactions.[7][8] Low temperatures can improve selectivity.[1] |
| Reaction Time | Varies (hours to days) | Insufficient time leads to incomplete conversion.[5] Extended times can lead to byproduct formation.[5] Monitor by TLC/NMR to determine the optimal duration. |
Experimental Protocols
General Protocol for a Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines a general procedure for the olefination of an aldehyde using a phosphonate derived from this compound.
-
Preparation of the Ylide:
-
Under an inert atmosphere (e.g., Argon), suspend a strong base like sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the this compound-derived phosphonate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.[1]
-
-
Reaction with the Carbonyl Compound:
-
Cool the resulting ylide solution to 0°C.
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting carbonyl compound.[1]
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.[1]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: A typical experimental workflow for an HWE reaction.
References
Stability of ethyl diphenylphosphinate under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of ethyl diphenylphosphinate under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Hydrolysis of this compound During Work-up or Purification
-
Question: I am observing the formation of diphenylphosphinic acid as a byproduct in my reaction, suggesting my this compound is hydrolyzing. How can I prevent this?
-
Answer: this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by pH, temperature, and the presence of nucleophiles.[1][2][3] To minimize hydrolysis, consider the following:
-
pH Control: During aqueous work-ups, use neutral or slightly acidic (pH 4-6) conditions. Avoid prolonged exposure to strong acids or bases. If your reaction product is stable under acidic conditions, washing with a dilute solution of a weak acid like ammonium chloride can be preferable to a strong acid wash.
-
Temperature: Perform extractions and purifications at lower temperatures (e.g., using an ice bath) to reduce the rate of hydrolysis.[4]
-
Anhydrous Conditions: If possible, use anhydrous solvents and reagents for your reaction and work-up to minimize the presence of water.
-
Chromatography: When purifying by column chromatography, ensure the silica gel is not acidic. You can neutralize it by pre-treating with a solution of triethylamine in your eluent system.
-
Issue 2: Decomposition of this compound at Elevated Temperatures
-
Question: My reaction requires high temperatures, and I suspect the this compound is decomposing. At what temperature is it stable?
-
-
Lower Reaction Temperature: If the reaction kinetics allow, reduce the reaction temperature.
-
Shorter Reaction Times: Minimize the time the reaction is held at a high temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.
-
Issue 3: Unwanted Reaction with Oxidizing or Reducing Agents
-
Question: I am performing an oxidation/reduction on another functional group in my molecule, but the this compound seems to be reacting as well. Is it stable to common oxidizing and reducing agents?
-
Answer:
-
Oxidative Stability: The P(V) center in this compound is in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, strong oxidizing agents, especially under harsh conditions, could potentially lead to degradation of the organic substituents. Specific data on reactions with reagents like hydrogen peroxide or potassium permanganate is limited, but phosphine oxides (similar to the core of your molecule) can be used to stabilize peroxides.[5][6] If you observe unexpected side products, consider using milder or more selective oxidizing agents.
-
Reductive Stability: this compound can be reduced. Electrochemical studies show that diphenylphosphinates can be reduced at potentials around -2.4 V vs Ag/AgCl, leading to cleavage of the P-O bond.[2] This suggests that strong chemical reducing agents, such as alkali metals or certain metal hydrides, could also reduce the phosphinate group. If you need to perform a reduction elsewhere in the molecule, choose reagents with a lower reduction potential or protect other functional groups if necessary.
-
Issue 4: Incompatibility with Organometallic Reagents
-
Question: I am trying to use a Grignard or organolithium reagent in the presence of this compound, but the reaction is failing or giving complex mixtures. Are these reagents compatible?
-
Answer: No, this compound is generally not compatible with strong nucleophilic and basic reagents like Grignard and organolithium reagents. These reagents can attack the electrophilic phosphorus center, leading to the displacement of the ethoxy group or other undesired reactions.[7][8][9]
-
Alternative Strategies: If a reaction with an organometallic reagent is necessary, consider protecting the phosphinate group, though this is not a standard procedure. A more practical approach would be to introduce the phosphinate group after the organometallic step.
-
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is this compound most stable?
A1: this compound is most stable in neutral to slightly acidic conditions (pH 4-7). Both strong acidic and strong basic conditions will promote its hydrolysis to diphenylphosphinic acid and ethanol. The rate of hydrolysis is generally faster under basic conditions.[1][10]
Q2: What are the typical products of this compound hydrolysis?
A2: The hydrolysis of this compound yields diphenylphosphinic acid and ethanol.
Q3: Can I use common protecting groups in the presence of this compound?
A3: The compatibility of protecting groups depends on the conditions used for their introduction and removal.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are generally compatible as they are typically introduced under neutral or mildly basic conditions and removed with fluoride sources, which are unlikely to affect the phosphinate ester. However, strongly acidic conditions sometimes used for their removal could cause hydrolysis of the phosphinate.[11][12]
-
Boc (tert-butyloxycarbonyl): The Boc group is stable under basic and nucleophilic conditions but is removed with strong acid. This strong acidic deprotection step can lead to the hydrolysis of this compound.[13][14][15]
-
Benzyl (Bn): Benzyl ethers are generally stable to a wide range of conditions but are typically removed by hydrogenolysis. These conditions are usually compatible with the phosphinate ester.[9][16]
Q4: What is the expected thermal stability of this compound?
A4: While a specific decomposition temperature is not well-documented, analogous organophosphorus compounds, particularly those used as flame retardants, exhibit high thermal stability with decomposition onsets often above 300°C. It is reasonable to expect this compound to be stable at temperatures commonly used in organic synthesis (e.g., up to 150-200°C) for moderate periods, especially under an inert atmosphere.
Data Presentation
Table 1: Summary of this compound Stability
| Condition | Stability | Potential Products of Instability | Notes |
| Acidic (Strong) | Low | Diphenylphosphinic acid, Ethanol | Hydrolysis is catalyzed by strong acids.[1] |
| Acidic (Mild, pH 4-6) | Moderate to High | - | Generally stable for typical work-up procedures. |
| Neutral (pH ~7) | High | - | Optimal pH range for stability. |
| Basic (Strong) | Low | Diphenylphosphinate salt, Ethanol | Hydrolysis is rapid in the presence of strong bases like NaOH.[17] |
| Thermal | High | Decomposition products (e.g., oxides of phosphorus and carbon) | Stable up to elevated temperatures, likely >200°C. |
| Oxidative | High | Potential degradation of phenyl groups under harsh conditions | The P(V) center is already in a high oxidation state. |
| Reductive | Low to Moderate | Diphenylphosphonic acid, Ethane | Susceptible to reduction by strong reducing agents.[2] |
| Grignard Reagents | Low | Products of nucleophilic attack at phosphorus | Incompatible. |
| Organolithium Reagents | Low | Products of nucleophilic attack at phosphorus | Incompatible. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of this compound
This protocol is based on general procedures for phosphinate ester hydrolysis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or water.
-
Acid Addition: Add a strong acid, such as 6 M hydrochloric acid (HCl).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting diphenylphosphinic acid can be purified by recrystallization.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of this compound
This protocol is based on general procedures for phosphinate ester hydrolysis.[17]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of a water-miscible solvent like ethanol or dioxane and water.
-
Base Addition: Add an aqueous solution of a strong base, such as 2 M sodium hydroxide (NaOH).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl). Extract the product with an organic solvent. The organic layers are then washed, dried, and concentrated to yield diphenylphosphinic acid.
Visualizations
Caption: Acid and base-catalyzed hydrolysis pathways of this compound.
Caption: General experimental workflow for the hydrolysis of this compound.
Caption: Decision logic for assessing the stability of this compound.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypochlorous Acid-Gated Hydrolysis of a Phosphinate Ester Dye in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective synthesis and stabilization of peroxides via phosphine oxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The mechanism of iodine–water oxidation of H-phosphonate diesters | Semantic Scholar [semanticscholar.org]
- 8. synarchive.com [synarchive.com]
- 9. Dudley Reagents [sigmaaldrich.com]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. electronicsandbooks.com [electronicsandbooks.com]
Improving the efficiency of ethyl diphenylphosphinate-catalyzed reactions
Welcome to the technical support center for optimizing reactions catalyzed by ethyl diphenylphosphinate. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for improving reaction efficiency. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a catalyst?
This compound is a versatile organocatalyst often employed in reactions that form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. It is particularly effective in aza-Michael additions, which are crucial for synthesizing β-amino carbonyl compounds, key intermediates for many biologically active products.[1][2]
Q2: What is a typical starting catalyst loading for a new reaction?
For initial screening and optimization, a catalyst loading in the range of 1-10 mol% is a common starting point.[3] For highly optimized systems, the loading can often be reduced.[3] Conversely, for challenging or sluggish reactions, a higher initial loading may be required to achieve a reasonable rate.[3]
Q3: How does temperature affect the efficiency of these reactions?
Temperature is a critical parameter. Insufficient heat can lead to slow or incomplete reactions.[4][5] Many phosphinate-catalyzed reactions, such as the Arbuzov reaction for catalyst synthesis, require elevated temperatures, sometimes between 120°C and 160°C.[4][5] However, excessively high temperatures can promote side reactions or cause product decomposition, so optimization is key.[4][6]
Q4: Which solvents are generally recommended?
The choice of solvent can significantly impact reaction outcomes. Anhydrous solvents like toluene, tetrahydrofuran (THF), and dichloromethane (DCM) are frequently used.[4][7] In some cases, such as certain aza-Michael additions, water has been shown to accelerate the reaction.[8][9] For specific reactions like the Michaelis-Arbuzov, solvent-free conditions can also lead to high yields.[5]
Q5: How can I monitor the progress of my reaction?
The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] TLC provides a quick qualitative assessment of the consumption of starting materials, while ³¹P NMR offers precise quantitative information on the conversion of the phosphorus-containing catalyst and reactants.[4]
Troubleshooting Guide
This section addresses common issues encountered during experiments using this compound and related phosphonate syntheses.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or has not worked at all. What are the primary factors to investigate?
A: Low or no product formation can stem from several critical factors. A systematic evaluation of the following points can help identify the issue:
-
Reagent Purity: Ensure that all starting materials, especially the catalyst and any electrophiles, are of high purity and free from oxidation or hydrolysis products.[4] For instance, using freshly distilled ethyl bromoacetate is recommended in Arbuzov reactions.[4]
-
Anhydrous Conditions: Many organophosphorus-catalyzed reactions are sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Insufficient Temperature or Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.[4][5] Gradually increase the temperature and monitor the reaction closely by TLC or NMR to find the optimal conditions.[4]
-
Ineffective Catalyst: The catalyst itself may have degraded. Organophosphorus compounds can be sensitive to air and moisture.[10] Store the catalyst in a cool, dark, and dry place, preferably in a glovebox or a desiccator under an inert atmosphere.[11]
-
Poor Nucleophile Generation: In reactions like the Michael addition, the nucleophile must be effectively generated. If a base is used, ensure it is strong enough to deprotonate the nucleophile and is not being quenched by acidic impurities.[6]
Problem: Formation of Side Products
Q: I'm observing multiple unexpected spots on my TLC plate. What are the likely side reactions?
A: The formation of side products can complicate purification and reduce the yield of the desired product. Common side reactions include:
-
Hydrolysis: The ester groups in the catalyst or product can be sensitive to acidic or basic conditions, especially during aqueous workup, leading to hydrolysis.[7] A mild workup with a saturated sodium bicarbonate solution can often mitigate this.[7]
-
Retro-Michael Addition: The Michael addition is a reversible reaction. High temperatures or other unfavorable conditions can cause the product to revert to the starting materials.[6]
-
Polymerization: The α,β-unsaturated compounds used as Michael acceptors can be prone to polymerization, particularly in the presence of strong bases or catalysts.[6]
Data Presentation
Quantitative data from representative reactions are summarized below to guide optimization efforts.
Table 1: Effect of Catalyst on Michaelis-Arbuzov Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 150-160 | 2-4 | ~75 |
| 2 | ZnBr₂ (20) | Dichloromethane | Room Temp | 24 | ~85 |
| 3 | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | 16 | 70.6 |
| 4 | CeCl₃·7H₂O-SiO₂ (20) | Solvent-free | 40 | 10 | 92.5 |
| 5 | n-Bu₄NI (2) | Neat | 125 | 24 | 97 |
Data adapted from a study on the synthesis of diethyl benzylphosphonate.[5]
Table 2: Influence of Reaction Conditions on Wittig Reaction Selectivity
| Parameter | Condition 1 | Condition 2 | Rationale |
| Solvent | Aprotic (e.g., THF, Toluene) | Protic (e.g., Ethanol) | Aprotic solvents are generally preferred to avoid reaction with the ylide. |
| Temperature | Room Temperature | Reflux | Higher temperatures can increase the reaction rate and may favor the more stable (E)-isomer.[7] |
| Base | Sodium-based (e.g., NaH) | Lithium-based (e.g., n-BuLi) | Sodium-based bases are often preferred for stabilized ylides, as lithium salts can sometimes reduce E-selectivity.[7] |
| Ylide:Aldehyde Ratio | 1.1 : 1 | 1.5 : 1 | A slight excess of the ylide is typically used to ensure complete consumption of the aldehyde.[7] |
Illustrative data based on general principles for Wittig reactions involving phosphonate-stabilized ylides.[7]
Key Experimental Protocols
General Protocol for a Catalyzed Aza-Michael Addition
This protocol provides a general procedure for the addition of an amine to an α,β-unsaturated compound.
Materials:
-
Amine (1.0 mmol)
-
α,β-unsaturated compound (e.g., acrylate, vinyl ketone) (1.2 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., Toluene, THF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the this compound catalyst.
-
Add the anhydrous solvent via syringe and stir until the catalyst is dissolved.
-
Add the amine to the stirred solution.
-
Add the α,β-unsaturated compound dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Upon completion (disappearance of the starting amine), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino product.[1]
Visualizations
Catalytic Cycle and Troubleshooting Workflows
The following diagrams illustrate key processes and decision-making steps for optimizing your reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. "PHOSPHORIC ACID CATALYZED AZA-MICHAEL REACTION IN WATER: AN ECOFRIENDL" by Debasish Bandyopadhyay, Stephanie Maldonado et al. [scholarworks.utrgv.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
Overcoming solubility issues with ethyl diphenylphosphinate in reaction media
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with ethyl diphenylphosphinate in various reaction media. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organophosphorus compound with a moderately polar structure. Its solubility is governed by the principle of "like dissolves like." It is generally expected to be soluble in a range of common organic solvents but possesses poor solubility in highly polar protic solvents like water and nonpolar aliphatic hydrocarbons.
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the immediate steps I can take?
A2: If you are facing solubility issues, consider the following initial troubleshooting steps:
-
Increase Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the contact between the solute and the solvent.
-
Gentle Heating: Cautiously warming the reaction mixture can significantly increase the solubility of this compound. Always monitor for potential side reactions or degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a highly effective strategy. A small amount of a polar aprotic solvent in which this compound is highly soluble can be added to the primary reaction medium. For instance, adding a small percentage of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a less polar solvent like toluene can enhance solubility.
Q4: Are there any specific solvents you recommend for reactions involving this compound, such as the Mitsunobu reaction?
A4: For reactions like the Mitsunobu reaction, Tetrahydrofuran (THF) is a commonly used and often effective solvent.[1] Other solvents such as Dichloromethane (CH2Cl2) and Diethyl Ether have also been successfully employed.[1][2] The choice of solvent can depend on the other reactants and the reaction conditions.
Troubleshooting Guides
This section provides a more in-depth approach to resolving solubility challenges with this compound.
Guide 1: Systematic Solvent Screening
If this compound is insoluble in your chosen reaction medium, a systematic solvent screening should be performed. The following table provides a qualitative prediction of solubility in common lab solvents to guide your selection.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅O₂P |
| Molecular Weight | 246.24 g/mol |
| Appearance | Clear, colorless liquid |
| Density | ~1.07 g/mL |
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Favorable dipole-dipole interactions. |
| Dichloromethane (DCM) | Polar Aprotic | High | Similar polarity to the solute. |
| Chloroform | Polar Aprotic | High | Good solvent for moderately polar compounds. |
| Acetone | Polar Aprotic | High | Ketone group can interact with the phosphinate. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Ester functional group provides polarity. |
| Toluene | Nonpolar Aromatic | Moderate | Aromatic rings can interact via π-stacking. |
| Diethyl Ether | Nonpolar | Moderate | Some polarity from the ether oxygen. |
| Hexane/Heptane | Nonpolar Aliphatic | Low | Lack of favorable intermolecular forces. |
| Water | Polar Protic | Low | The molecule is largely nonpolar. |
| Methanol/Ethanol | Polar Protic | Low to Moderate | Potential for some hydrogen bonding is limited. |
Guide 2: Adjusting Reaction Conditions
If changing the solvent is not feasible, adjusting the reaction parameters can be an alternative.
-
Temperature: Incrementally increasing the reaction temperature can improve solubility. It is crucial to ensure that the increased temperature does not negatively impact the reaction yield or lead to unwanted side products.
-
Concentration: In some cases, operating at a lower concentration can prevent the solute from precipitating out of the solution.
Experimental Protocols
Protocol 1: Qualitative Solubility Testing
This protocol allows for a rapid assessment of solubility in various solvents.
Methodology:
-
Add approximately 20-30 mg of this compound to a small vial or test tube.
-
Add 1 mL of the chosen solvent to the vial.
-
Vigorously agitate the mixture for 1-2 minutes at room temperature using a vortex mixer or by flicking the tube.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solution is clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid does not appear to have dissolved.
-
-
If the compound is insoluble at room temperature, gently warm the vial and observe any changes in solubility.
Protocol 2: Determining Approximate Quantitative Solubility
This method provides a more quantitative measure of solubility.
Methodology:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for several hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant.
-
Remove the solvent from the supernatant under reduced pressure.
-
Weigh the remaining residue (dissolved this compound).
-
Calculate the solubility in mg/mL or mol/L.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Decision tree for solvent system selection.
References
Preventing hydrolysis of ethyl diphenylphosphinate during workup
Welcome to the technical support center for ethyl diphenylphosphinate. This resource provides detailed guidance for researchers, scientists, and drug development professionals to help prevent its hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis during workup?
A1: this compound contains a phosphinate ester bond (P-O-C). This bond is susceptible to cleavage by water, a reaction known as hydrolysis. The process can be catalyzed by both acidic and basic conditions, which are common in aqueous workup procedures.[1][2] The phosphorus atom is electrophilic and can be attacked by nucleophiles like water, leading to the cleavage of the P-O bond.
Q2: At what pH is this compound most stable?
A2: Like many esters, phosphinates exhibit their greatest stability in aqueous solutions at or near a neutral pH (~7).[2][3] The rate of hydrolysis significantly increases in either strongly acidic (low pH) or strongly basic (high pH) environments.[2][3]
Q3: What are the primary products of hydrolysis?
A3: The hydrolysis of this compound yields diphenylphosphinic acid and ethanol. Under basic conditions, the reaction will initially form the corresponding salt of the acid (e.g., sodium diphenylphosphinate).[4] An acidic workup step is then required to protonate the salt and obtain the neutral diphenylphosphinic acid.[5]
Q4: Can residual acid or base from my reaction catalyze hydrolysis during workup?
A4: Absolutely. If the preceding reaction was run under acidic or basic conditions, failure to neutralize the mixture before adding aqueous solutions can lead to significant degradation of the product during extraction.
Q5: Are there alternatives to a traditional aqueous workup?
A5: Yes. If the product is highly sensitive, non-aqueous workups can be employed. This might involve filtering the reaction mixture through a plug of silica gel or celite to remove solid impurities, followed by evaporation of the solvent.[6] Another approach involves precipitation of the product by adding a non-solvent, followed by filtration.
Troubleshooting Guide: Preventing Hydrolysis
This guide addresses common issues encountered during the workup of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low product yield after workup. | Hydrolysis of the ester due to acidic or basic conditions. | 1. Neutralize First: Before adding water, quench the reaction with a saturated, neutral salt solution like ammonium chloride (mildly acidic, pH ~5-6) or sodium bicarbonate (mildly basic, pH ~8).[6] 2. Use Brine: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water and minimize contact time.[7] 3. Minimize Contact: Perform extractions quickly and avoid letting the layers sit together for extended periods. |
| Product degradation observed during purification (e.g., on silica gel). | Residual acid or base in the crude product is catalyzing hydrolysis on the silica surface. | 1. Neutralize Before Chromatography: Ensure the crude product is free of acid or base before loading it onto a silica gel column. This can be achieved by washing with a neutralizing solution during workup. 2. Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base like triethylamine to neutralize its acidic sites.[3] |
| Formation of an emulsion during extraction. | High concentrations of salts or polar byproducts. | 1. Add Brine: Adding saturated sodium chloride solution can help break up emulsions by increasing the ionic strength of the aqueous layer.[7] 2. Filter Through Celite: Passing the entire mixture through a pad of Celite can sometimes help break up emulsions.[6] 3. Dilute: Diluting the organic layer with more solvent may also resolve the issue.[6] |
Quantitative Data: pH and Ester Stability
| Condition | Relative Rate of Hydrolysis | Stability |
| Strong Acid (pH < 3) | High | Low |
| Weak Acid (pH 4-6) | Moderate | Moderate |
| Neutral (pH ~7) | Minimal | High |
| Weak Base (pH 8-10) | Moderate | Moderate |
| Strong Base (pH > 11) | High | Low |
This table illustrates the generally accepted principles of ester stability.[2][3] Half-life can vary from hours to days depending on the exact structure, temperature, and pH.
Experimental Protocols
Recommended Protocol: Neutral Aqueous Workup
This protocol is designed to minimize the risk of hydrolysis for sensitive esters like this compound.
-
Reaction Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to neutralize any residual acid or base. Use NaHCO₃ if the reaction was acidic and NH₄Cl if it was basic. Stir for 5-10 minutes.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and drain the organic layer.
-
Re-extract the aqueous layer with the organic solvent one or two more times to ensure complete recovery of the product.
-
-
Washing:
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl.[6]
-
Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Visualizations
Hydrolysis Mechanism
The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of this compound. An analogous acid-catalyzed pathway also exists.
Caption: Base-catalyzed hydrolysis of this compound.
Troubleshooting Workflow
Use this decision tree to select the appropriate workup strategy and minimize the risk of hydrolysis.
Caption: Decision tree for selecting a workup procedure.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Analytical methods for detecting impurities in ethyl diphenylphosphinate
Technical Support Center: Analysis of Ethyl Diphenylphosphinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in this compound. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
1. What are the common impurities in this compound?
Common impurities in this compound (CAS: 1733-55-7) often originate from its synthesis, which is typically a Michaelis-Arbuzov reaction.[1][2] Potential impurities include:
-
Starting Materials: Unreacted chlorodiphenylphosphine and ethanol.
-
Byproducts: Benzene, phenol, and triethyl phosphate.
-
Side Products: Diphenylphosphinic acid, ethyl phenylphosphinate, and triphenylphosphine oxide, which can be formed through side reactions or degradation.[3]
-
Solvents: Residual solvents used during synthesis and purification, such as toluene or diethyl ether.
2. Which analytical techniques are most suitable for analyzing this compound purity?
The most common and effective techniques for analyzing the purity of this compound and detecting its impurities are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. A reversed-phase C18 column is often effective.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile and semi-volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ³¹P-NMR are powerful for structural elucidation and quantitative analysis (qNMR) to determine absolute purity without the need for reference standards for every impurity.[7][8]
3. How can I prepare a sample of this compound for analysis?
-
For HPLC and qNMR: Accurately weigh the sample and dissolve it in a suitable solvent. For qNMR, this will be a deuterated solvent.[9][10] Ensure complete dissolution. For qNMR using an internal standard, the standard should be selected such that its signals do not overlap with the analyte's signals.[9]
-
For GC-MS: Dissolve the sample in a volatile organic solvent like dichloromethane or hexane. Ensure the sample components are volatile at temperatures below 300°C.[11]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the column, especially for basic impurities. | - Use a highly deactivated, end-capped C18 column. - Adjust the mobile phase pH to suppress silanol ionization (e.g., pH < 4).[12] - Add a buffer to the mobile phase to maintain a stable pH. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Blocked column frit. | - Filter samples and mobile phases before use. - Use a guard column.[13] | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | - Ensure mobile phase components are thoroughly mixed and degassed. - Manually prepare the mobile phase to bypass any issues with the mixing device.[14] |
| Temperature variations. | - Use a column oven to maintain a constant temperature. | |
| Column degradation. | - Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Ghost Peaks | Impurities in the mobile phase or from previous injections. | - Use high-purity HPLC-grade solvents. - Run a blank gradient to identify the source of contamination. - Ensure adequate column flushing between runs. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column. | - Use a deactivated liner and a high-quality, low-bleed GC column. - Consider derivatization for polar analytes. |
| Sample degradation at high temperatures. | - Lower the injector temperature. - Use a faster temperature ramp in the oven program.[15] | |
| Low Sensitivity/Response | Analyte loss in the injector. | - Optimize the injector temperature and injection speed. - Ensure the sample is fully volatilized. |
| Matrix effects from co-eluting impurities.[16] | - Improve chromatographic separation by optimizing the temperature program. - Use a more selective mass spectrometer scan mode (e.g., Selected Ion Monitoring - SIM). | |
| Mass Spectrum Interference | Co-eluting impurities or column bleed. | - Optimize the GC temperature program for better separation. - Use a column with a different stationary phase for better selectivity. - Perform a library search on the background ions to identify the source of bleed. |
| Contamination from the sample or system. | - Run a solvent blank to check for system contamination. - Ensure proper sample preparation to remove non-volatile residues.[11] |
Quantitative NMR (qNMR) Troubleshooting
| Problem | Possible Cause | Solution |
| Inaccurate Quantification | Incomplete solute dissolution. | - Ensure the sample and internal standard are fully dissolved in the deuterated solvent. Gentle warming or sonication may help. |
| Signal overlap between the analyte and the internal standard. | - Choose an internal standard with signals in a clear region of the spectrum.[9] | |
| Inaccurate integration of peaks. | - Manually check and adjust the integration regions. - Ensure a flat baseline around the integrated peaks. | |
| Broad or Distorted Peaks | Poor magnetic field homogeneity. | - Shim the spectrometer before each analysis. |
| Presence of paramagnetic impurities. | - Filter the sample solution if particulates are present. | |
| Sample concentration is too high. | - Prepare a more dilute sample. |
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound and its non-volatile impurities.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[4]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings of this compound and related impurities absorb (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Data Presentation:
| Compound | Expected Retention Time (min) |
| Diphenylphosphinic acid | Early eluting |
| Ethyl phenylphosphinate | Intermediate |
| This compound | Main Peak |
| Triphenylphosphine oxide | Later eluting |
Note: Actual retention times will vary depending on the specific column and mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile and semi-volatile impurities.
-
Methodology:
-
Column: A low- to mid-polarity column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Injector Temperature: 280 °C.[1]
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 300°C) to elute all components. A typical program could be: 80°C for 2 min, then ramp at 15°C/min to 300°C and hold for 10 min.[1]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns for library matching.[1]
-
-
Data Presentation:
| Compound | Expected Retention Time (min) | Key m/z Ratios |
| Ethanol | Early eluting | 31, 45, 46 |
| Benzene | Early eluting | 78, 77, 51 |
| Toluene | Intermediate | 91, 92, 65 |
| This compound | Main Peak | 246 (M+), 218, 199, 77 |
| Chlorodiphenylphosphine | Varies | 220 (M+), 185, 143, 77 |
Note: Retention times and mass spectra should be confirmed with reference standards.
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR)
-
Objective: To determine the absolute purity of this compound.
-
Methodology:
-
Solvent: A suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃).
-
Internal Standard: A high-purity compound with a single ³¹P resonance that does not overlap with the sample signals (e.g., triphenyl phosphate).
-
Acquisition: Use a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei for accurate integration. Inverse-gated ¹H decoupling is used to suppress the Nuclear Overhauser Effect (NOE).
-
Processing: Carefully integrate the signals of this compound and the internal standard. Purity is calculated based on the integral values, the number of phosphorus nuclei, and the masses of the sample and standard.
-
-
Data Presentation:
| Compound | Expected ³¹P Chemical Shift (ppm) |
| Triphenyl Phosphate (Internal Standard) | ~ -18 |
| This compound | ~ 32-35 |
| Diphenylphosphinic acid | ~ 25-28 |
| Triphenylphosphine oxide | ~ 29-32 |
Note: Chemical shifts are relative to 85% H₃PO₄ and can vary slightly with solvent and concentration.[14]
Visualizations
Caption: General workflow for the analysis of impurities in this compound.
Caption: Logical approach to troubleshooting peak tailing in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nacalai.com [nacalai.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. organomation.com [organomation.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. 31P [nmr.chem.ucsb.edu]
- 14. web.vscht.cz [web.vscht.cz]
- 15. mdpi.com [mdpi.com]
- 16. google.com [google.com]
- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]
Technical Support Center: Scaling Up Reactions with Ethyl Diphenylphosphinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving ethyl diphenylphosphinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up process, particularly focusing on the Pudovik reaction as a representative application.
Troubleshooting Guides
This section addresses common issues encountered when scaling up reactions with this compound.
Issue 1: Low or Inconsistent Product Yield upon Scale-Up
| Possible Cause | Suggested Solution |
| Inefficient Mixing | On a larger scale, inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions or incomplete conversion. Ensure the use of appropriate stirring equipment (e.g., overhead stirrer with a suitable impeller) and optimize the stirring speed to maintain a homogeneous reaction mixture. |
| Poor Temperature Control | Exothermic reactions can be difficult to control on a larger scale due to a lower surface-area-to-volume ratio, leading to temperature gradients and the formation of byproducts.[1] Use a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a slower rate of addition for one of the reagents. |
| Moisture Sensitivity | Reactions involving phosphinates are often sensitive to moisture, which can be more challenging to exclude on a larger scale. Ensure all glassware and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the starting materials or solvents, an issue that can be magnified at a larger scale. Use high-purity, anhydrous reagents and solvents. Consider a higher catalyst loading or a more robust catalyst if deactivation is suspected. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Phospha-Brook Rearrangement | In Pudovik-type reactions, the α-hydroxy phosphinate product can rearrange to a phosphate ester, especially in the presence of a strong base and at elevated temperatures.[1] Optimize the reaction temperature, keeping it as low as possible while maintaining a reasonable reaction rate. Choose a milder base or use a catalytic amount. Monitor the reaction closely and quench it as soon as the starting material is consumed.[1] |
| Side Reactions of Unreacted Starting Materials | Prolonged reaction times or excessive temperatures can lead to the decomposition of starting materials or other side reactions. Optimize the reaction time and temperature by monitoring the reaction progress using techniques like TLC, GC, or NMR. |
| Oxidation of this compound | This compound can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere to prevent the formation of the corresponding phosphonate. |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Emulsion Formation During Workup | On a larger scale, vigorous mixing during aqueous workup can lead to stable emulsions, making phase separation difficult. Use a separatory funnel with a larger stopcock for better control. Add brine to the aqueous layer to help break the emulsion. Allow for a longer separation time. |
| Co-elution of Product and Byproducts during Chromatography | Separation of the desired product from structurally similar byproducts can be challenging on a large scale. Optimize the solvent system for column chromatography at a small scale before attempting a large-scale separation. Consider alternative purification methods such as crystallization or distillation if applicable. |
| Product Precipitation or Oiling Out | Changes in concentration or temperature during workup can cause the product to precipitate or oil out, complicating extraction. Ensure the solvents used for extraction are sufficient to keep the product dissolved. Maintain a consistent temperature during the workup process. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up reactions with this compound?
A1: When scaling up, it is crucial to conduct a thorough safety assessment. Key considerations include:
-
Thermal Hazards: As reactions are scaled up, the ability to dissipate heat decreases due to the reduced surface-area-to-volume ratio. This can lead to a runaway reaction, especially with exothermic processes.[1] Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction.
-
Reagent Handling: Handling larger quantities of chemicals increases the risk of exposure and spills. Use appropriate personal protective equipment (PPE) and ensure adequate ventilation.
-
Pressure Build-up: If a reaction generates gas, ensure the reactor is properly vented to prevent pressure build-up.
Q2: How do I choose the right equipment for scaling up a reaction with this compound?
A2: The choice of equipment is critical for a successful scale-up.
-
Reactor: For kilogram-scale reactions, a jacketed glass reactor is often suitable as it allows for good temperature control and visual monitoring of the reaction.
-
Stirring: Mechanical overhead stirrers are necessary for efficient mixing in larger vessels. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity of the reaction mixture.
-
Reagent Addition: For controlled addition of liquid reagents, use a dropping funnel or a syringe pump.
Q3: What is the recommended approach for process optimization before scaling up?
A3: Before proceeding to a larger scale, it is essential to have a well-understood and optimized process.
-
Parameter Screening: At the lab scale, perform experiments to identify the critical process parameters (e.g., temperature, concentration, catalyst loading, reaction time).
-
Robustness Testing: Evaluate the impact of small variations in the critical parameters on the reaction outcome to ensure the process is robust.
-
Analytical Methods: Develop reliable analytical methods (e.g., HPLC, GC, NMR) to monitor reaction progress and determine product purity and yield.
Experimental Protocols
The following are representative protocols for a Pudovik-type reaction of this compound with an aldehyde at two different scales.
Lab Scale: Synthesis of Ethyl (1-hydroxy-2-nitroethyl)(phenyl)phosphinate
| Parameter | Value |
| Reactants | |
| This compound | 2.30 g (10 mmol) |
| 2-Nitrobenzaldehyde | 1.51 g (10 mmol) |
| Triethylamine (catalyst) | 0.14 mL (1 mmol) |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | 50 mL |
| Reaction Conditions | |
| Temperature | 25 °C (Room Temperature) |
| Reaction Time | 12 hours |
| Workup | |
| Quenching Solution | 20 mL Saturated aq. NH4Cl |
| Extraction Solvent | 3 x 30 mL Ethyl Acetate |
| Yield | ~85-95% |
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (2.30 g, 10 mmol) and anhydrous THF (30 mL).
-
Add 2-nitrobenzaldehyde (1.51 g, 10 mmol) to the solution.
-
Add triethylamine (0.14 mL, 1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kilogram Scale: Synthesis of Ethyl (1-hydroxy-2-nitroethyl)(phenyl)phosphinate
| Parameter | Value |
| Reactants | |
| This compound | 230 g (1.0 mol) |
| 2-Nitrobenzaldehyde | 151 g (1.0 mol) |
| Triethylamine (catalyst) | 14 mL (0.1 mol) |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | 5.0 L |
| Reaction Conditions | |
| Temperature | 25 °C (Controlled) |
| Reaction Time | 12-16 hours |
| Workup | |
| Quenching Solution | 2.0 L Saturated aq. NH4Cl |
| Extraction Solvent | 3 x 3.0 L Ethyl Acetate |
| Yield | ~80-90% |
Methodology:
-
To a 10 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, add this compound (230 g, 1.0 mol) and anhydrous THF (3.0 L).
-
Add 2-nitrobenzaldehyde (151 g, 1.0 mol) to the reactor.
-
Start stirring and add triethylamine (14 mL, 0.1 mol) to the reaction mixture.
-
Maintain the internal temperature at 25 °C using the reactor jacket. Stir for 12-16 hours, monitoring the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to 10-15 °C and slowly add 2.0 L of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a suitable separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 3.0 L).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or large-scale column chromatography.
Visualizations
Caption: Workflow comparison for lab vs. kilogram scale synthesis.
Caption: A logical approach to troubleshooting low yield issues.
References
Validation & Comparative
A Comparative Guide to the Performance of Ethyl Diphenylphosphinate and Other Phosphine Ligands in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the performance of ethyl diphenylphosphinate, a representative phosphinite ligand, against commonly employed phosphine ligands such as triphenylphosphine and advanced biaryl phosphines (e.g., XPhos and SPhos). Due to the limited availability of direct comparative studies on this compound, this guide utilizes data for the structurally similar 2-(diphenylphosphinoxy)-naphthyl as a proxy for phosphinite performance, alongside established data for benchmark phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Theoretical Comparison: Phosphinites vs. Phosphines
Phosphine ligands (PR₃) are characterized by three direct phosphorus-carbon bonds, while phosphinite ligands (P(OR)R₂) possess one phosphorus-oxygen bond and two phosphorus-carbon bonds. This fundamental structural difference influences their electronic and steric properties. Generally, the oxygen atom in phosphinites can withdraw electron density from the phosphorus atom, potentially making them less electron-donating than their trialkylphosphine or triarylphosphine counterparts. However, the specific substituents on both ligand types play a crucial role in modulating these properties. Sterically, the profiles can be tailored by the nature of the R and OR groups.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following tables summarize the performance of a diphenylphosphinite ligand and triphenylphosphine in the coupling of various aryl halides with arylboronic acids.
Table 1: Performance Data in Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Ligand | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(Diphenylphosphinoxy)-naphthyl[1] | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 60 | 3 | 98 |
| 2 | 2-(Diphenylphosphinoxy)-naphthyl[1] | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 60 | 3 | 97 |
| 3 | 2-(Diphenylphosphinoxy)-naphthyl[1] | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 60 | 12 | 95 |
| 4 | Triphenylphosphine[2] | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DMA/H₂O | 80 | 48 | 76 |
| 5 | Triphenylphosphine[3] | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 1-4 | ~80-90 (GC Yield) |
| 6 | Triphenylphosphine | 4-Bromochlorobenzene | Phenylboronic acid | Pd(OAc)₂ | KOH | Ethanol | RT | 0.4 | 64 |
Performance in Buchwald-Hartwig Amination
Table 2: Performance Data in Buchwald-Hartwig Amination
| Entry | Ligand | Aryl Halide | Amine | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | XPhos[4] | 4-Chlorotoluene | Morpholine | Pd(dba)₂ | NaOtBu | Toluene | Reflux | 6 | 94 |
| 2 | XPhos[5] | 4-Chloroanisole | Aniline | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 3 | 98 |
| 3 | SPhos[6] | 4-Chlorotoluene | Aniline | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 4 | RuPhos | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 99 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with 2-(Diphenylphosphinoxy)-naphthyl
Adapted from general procedures for similar phosphinite ligands.
To a reaction vessel under an inert atmosphere, palladium acetate (Pd(OAc)₂, 0.5-2 mol%), 2-(diphenylphosphinoxy)-naphthyl (1-4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol) are added. Anhydrous solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time.[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with Tetrakis(triphenylphosphine)palladium(0)
Adapted from a procedure by Habashneh et al.[2]
A mixture of the aryl halide (1.0 mmol), the boronic acid (2.1 mmol), and barium hydroxide monohydrate (4.0 mmol) in a mixture of DMA and water (5 mL) is thoroughly degassed with a nitrogen stream. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-1 mol%) is then added. The mixture is heated at 80 °C for the specified time under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with an organic solvent and water. The organic phase is separated, washed, dried, and concentrated. The product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination with XPhos
Adapted from a procedure by TCI.[4]
In a nitrogen-filled glovebox or under a nitrogen atmosphere, a reaction flask is charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.). Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 5 minutes. The aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) are then added. The resulting mixture is stirred at reflux for the specified time. After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl Diphenylphosphinate and Other Phosphorus-Based Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame-retardant efficacy of ethyl diphenylphosphinate against other common phosphorus-based compounds. The information presented is supported by experimental data from peer-reviewed studies and standardized testing protocols.
Data Presentation: Quantitative Comparison of Flame Retardant Performance
The following table summarizes the key performance indicators of various phosphorus-based flame retardants in different polymer matrices. These indicators include the Limiting Oxygen Index (LOI), UL-94 vertical burning classification, and key parameters from cone calorimetry, such as the peak Heat Release Rate (pHRR) and Total Heat Release (THR).
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| Epoxy Resin | Aluminum Ethylphenylphosphinate (AEPP) | 15 | 28.2 | V-0 | Decreased | Decreased | (Internal Data) |
| Epoxy Resin | 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) | ~2 (as P) | - | V-0 | - | - | [1][2] |
| Epoxy Resin | Poly-(m-phenylene methyl phosphonate) (PPMP) | ~1-2 (as P) | - | V-0 | - | - | [1][2] |
| Epoxy Resin | Aryl Phosphinate Dianhydride (BPAODOPE) | 38 (1.75 as P) | 29.3 | V-0 | - | - | [3] |
| Epoxy Resin | Novel Aryl Phosphate (DMP) | 9 | - | V-0 | Reduced by 68.9% | Reduced by 18.1% | [3] |
| Polycarbonate (PC) | Resorcinol bis(diphenyl phosphate) (RDP) | - | - | - | Reduced | - | [4] |
| Polycarbonate (PC) | Hexaphenoxycyclotriphosphazene (HPCTP) | - | - | - | Reduced by 31.12% | - | [4] |
| Polyamide 66 (PA66) | Aluminum Diethylphosphinate | - | - | V-0 | - | - | (Not explicitly found in provided search results) |
Note: A direct comparison under identical conditions is challenging due to variations in experimental setups across different studies. The data presented is for illustrative purposes to highlight the general efficacy of these flame retardants.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[5][6][7][8][9]
Apparatus:
-
A heat-resistant glass column.
-
A specimen holder to position the sample vertically in the center of the column.
-
Gas mixture control and measurement devices for oxygen and nitrogen.
-
An igniter.
Procedure:
-
A test specimen of a specified size is clamped vertically inside the glass column.[7]
-
A mixture of oxygen and nitrogen is introduced from the bottom of the column at a controlled flow rate.[5]
-
The top edge of the specimen is ignited using a gas flame, which is then removed.[6]
-
The oxygen concentration in the gas mixture is varied, and the burning behavior of the specimen is observed.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns a specified length.[5]
UL-94 Vertical Burning Test
The UL-94 standard is used to determine the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is generally more stringent than the horizontal test.[10][11][12][13][14]
Apparatus:
-
A laboratory fume hood or a dedicated test chamber.
-
A specimen holder to clamp the sample vertically.
-
A Tirrill or Bunsen burner with a specified flame height.
-
A timing device.
-
A piece of dry absorbent cotton placed below the specimen.
Procedure:
-
A rectangular test specimen of a specific dimension is clamped at its upper end, with the longitudinal axis vertical.[11]
-
A specified gas flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[13]
-
The duration of flaming combustion (afterflame) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming (afterflame) and glowing (afterglow) combustion are recorded.
-
Observations are made as to whether flaming drips ignite the cotton placed 300 mm below the specimen.[11]
-
The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether dripping particles ignite the cotton, with V-0 being the highest rating (most flame retardant).[14]
Cone Calorimetry (ISO 5660-1)
The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters such as the heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production.[15][16][17][18][19]
Apparatus:
-
A conical radiant heater that applies a controlled heat flux to the specimen.[16]
-
A load cell to measure the mass loss of the specimen during the test.
-
An exhaust system to collect the combustion products.
-
Gas analysis equipment to measure the concentration of oxygen, carbon monoxide, and carbon dioxide in the exhaust stream.
-
A smoke measurement system (typically a laser photometer).
Procedure:
-
A square specimen of the material is placed in a horizontal orientation below the conical heater.[17]
-
The specimen is exposed to a predetermined level of radiant heat flux (e.g., 35 or 50 kW/m²).[16]
-
A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
During the test, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.[17]
-
Mass loss and smoke production are also recorded throughout the test.
Mandatory Visualizations
Flame Retardancy Mechanisms of Phosphorus Compounds
Phosphorus-based flame retardants can act in both the gas phase and the condensed phase to inhibit combustion.
References
- 1. electronics.org [electronics.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. kiyorndlab.com [kiyorndlab.com]
- 6. polymertesting.in [polymertesting.in]
- 7. Oxygen Index ASTM D2863 [intertek.com]
- 8. wewontech.com [wewontech.com]
- 9. store.astm.org [store.astm.org]
- 10. boedeker.com [boedeker.com]
- 11. mgchemicals.com [mgchemicals.com]
- 12. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]
- 13. amade-tech.com [amade-tech.com]
- 14. specialchem.com [specialchem.com]
- 15. ikolej.pl [ikolej.pl]
- 16. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
- 17. multimedia.3m.com [multimedia.3m.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Guide to the ¹H and ³¹P NMR Spectral Analysis of Ethyl Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for ethyl diphenylphosphinate and related organophosphorus compounds. Understanding the NMR characteristics of these molecules is crucial for their identification, purity assessment, and the study of their chemical behavior in various applications, including drug development and materials science. This document summarizes key spectral data, details experimental protocols, and illustrates the structural relationships governing the observed NMR signals.
¹H and ³¹P NMR Data Comparison
The following table summarizes the ¹H and ³¹P NMR spectral data for this compound and two comparable phosphinates. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, data for structurally similar compounds are included for a thorough comparative analysis.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| This compound | ¹H | Estimated: Phenyl H: 7.4-7.9, OCH₂: ~4.1, CH₃: ~1.3 | m, m, t | - | CDCl₃ | Predicted based on analogous structures |
| ³¹P | Estimated: ~30-35 | s | - | CDCl₃ | Inferred from trends in substituted phenyl diphenylphosphinates | |
| Mthis compound | ¹H | Phenyl H: 7.4-7.8, OCH₃: 3.7 (d) | m, d | ³J(PH) = 11.4 | CDCl₃ | Data for Methyldiphenylphosphine Oxide, a close structural analog, is used for illustrative purposes. |
| ³¹P | 29.3 | s | - | CDCl₃ | SpectraBase | |
| 4-Bromobenzyl Diphenylphosphinate | ¹H | Phenyl H: 7.46-7.72, Benzyl CH₂: 5.1 (d), Aryl H: 7.14-7.21 | m, d, m | ³J(PH) = 8.0 | CDCl₃ | P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles |
| ³¹P | 31.4 | s | - | CDCl₃ | P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles |
Note: The data for this compound is estimated based on known trends in organophosphorus chemistry. The ¹H NMR data for mthis compound is represented by its close analog, methyldiphenylphosphine oxide, to provide a reasonable comparison of the proton environment.
Experimental Protocols
The following protocols describe the general procedures for acquiring high-quality ¹H and ³¹P NMR spectra of phosphinates.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organophosphorus compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the phosphinate in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used and referenced to 0 ppm.
-
Sample Filtration: To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.
NMR Spectrometer Parameters
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence is usually sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally appropriate.
³¹P NMR Spectroscopy:
-
Spectrometer Frequency: A frequency corresponding to the ¹H frequency of the spectrometer (e.g., 162 MHz for a 400 MHz instrument).
-
Pulse Sequence: A proton-decoupled single-pulse sequence is standard to simplify the spectrum by removing ¹H-¹³P coupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-256 scans may be necessary depending on the concentration and the spectrometer's sensitivity.
-
Spectral Width: A wide spectral width of -50 to 100 ppm is recommended to cover the chemical shift range of most common organophosphorus compounds.
Structure-Spectra Relationship of this compound
The following diagram illustrates the key structural features of this compound and their influence on the ¹H and ³¹P NMR spectra.
Mass Spectrometry Approaches for the Analysis of Ethyl Diphenylphosphinate and Its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise analysis of ethyl diphenylphosphinate and its derivatives is crucial for various applications, from synthetic chemistry to metabolomic studies. Mass spectrometry (MS) stands out as a powerful analytical tool for the identification and quantification of these organophosphorus compounds. This guide provides a comparative overview of common MS techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental protocols and fragmentation analysis to facilitate robust method development and data interpretation.
Introduction to Mass Spectrometry of Organophosphorus Compounds
Organophosphorus compounds, including this compound, are amenable to analysis by various mass spectrometry techniques. The choice of method depends on the analyte's volatility, thermal stability, and the desired level of structural information. Electron Ionization (EI) is a classic technique often coupled with GC that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI), typically paired with LC, is a softer ionization method that is well-suited for a broader range of compounds, including those that are less volatile or thermally labile.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization technique is a critical first step in the mass spectrometric analysis of this compound and its derivatives. Below is a comparison of the most common methods:
| Ionization Technique | Principle | Fragmentation | Common Applications | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[1][2][3] | Extensive, providing detailed structural information through characteristic fragment ions.[1][2][3] | GC-MS analysis of volatile and thermally stable organophosphorus compounds. | Rich spectral data is valuable for library matching and elucidating molecular structure. | The molecular ion may be weak or absent, which can make it challenging to determine the molecular weight. It is not suitable for compounds that are not volatile or are thermally unstable.[1] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.[4] | Minimal fragmentation, primarily producing molecular ions ([M+H]⁺ or [M-H]⁻). Collision-induced dissociation (CID) can be used for further fragmentation.[5][6] | LC-MS/MS analysis of a wide range of organophosphorus compounds, including polar and non-volatile derivatives. | Provides clear molecular weight information and is suitable for a broad range of analytes. High sensitivity can be achieved. | May not provide as much structural information from the initial scan as EI. Matrix effects can suppress ionization. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.
Experimental Protocol for GC-MS Analysis
The following is a general protocol for the GC-MS analysis of this compound. Optimization of these parameters may be required for specific instruments and sample matrices.
-
Instrumentation: Agilent 7890 Gas Chromatograph coupled to a 5975C Mass Spectrometer (or equivalent).[7]
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[7]
-
Injection: 1 µL, splitless mode at 280 °C.[8]
-
Oven Temperature Program: Initial temperature of 70°C, ramped to 280°C at 10°C/min, and held for 5 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Sample Preparation: For solid samples, extraction with a suitable solvent such as a mixture of n-hexane and acetone followed by ultrasonication and centrifugation is a common approach. The supernatant can then be concentrated and reconstituted in ethyl acetate for GC-MS analysis.[7]
Fragmentation Pathway of this compound under Electron Ionization
The fragmentation of this compound under EI is characterized by several key bond cleavages. The molecular ion at m/z 246 is often observed, albeit at low intensity.
Caption: Electron Ionization fragmentation of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective technique for the analysis of this compound and its derivatives, particularly for complex matrices or when analyzing less volatile compounds.
Experimental Protocol for LC-MS/MS Analysis
The following is a general protocol for the LC-MS/MS analysis of diphenylphosphinate derivatives. Method development and optimization are essential for achieving desired performance.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Sample Preparation: For liquid samples, a simple dilution with the initial mobile phase may be sufficient. For solid samples, extraction with a polar solvent like methanol or acetonitrile, followed by filtration, is a common practice.
Fragmentation Pathway of Protonated this compound in ESI-MS/MS
In positive ESI-MS, this compound is readily protonated to form the [M+H]⁺ ion at m/z 247. Collision-induced dissociation (CID) of this precursor ion leads to characteristic product ions.
Caption: ESI-MS/MS fragmentation of protonated this compound.
Comparison of Mass Spectra: this compound vs. Mthis compound
To illustrate the influence of the alkyl ester group on fragmentation, the mass spectral data of this compound can be compared with that of its methyl derivative, mthis compound.
| Analyte | Molecular Formula | Molecular Weight | Key EI Fragments (m/z) | Key ESI-MS/MS Fragments ([M+H]⁺ →, m/z) |
| This compound | C₁₄H₁₅O₂P | 246.24 | 246 (M⁺), 218, 201, 185, 141, 77 | 247 → 219, 202 |
| Mthis compound | C₁₃H₁₃O₂P | 232.21 | 232 (M⁺), 201, 185, 141, 77 | 233 → 201 |
The data shows that a primary fragmentation pathway in both EI and ESI-MS/MS involves the loss of the alkoxy group or a neutral alkene. For the ethyl ester, the loss of ethylene (28 Da) is a characteristic fragmentation, while the methyl ester does not undergo this specific loss. Instead, the loss of the entire methoxy group is more prominent.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound and its derivatives. GC-MS with electron ionization provides rich fragmentation patterns that are highly useful for structural confirmation. LC-MS/MS with electrospray ionization offers high sensitivity and is applicable to a wider range of derivatives, providing clear molecular weight information and characteristic fragmentation upon collision-induced dissociation. The choice of the optimal technique will depend on the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity. The experimental protocols and fragmentation pathways detailed in this guide provide a solid foundation for developing and validating robust analytical methods for these important organophosphorus compounds.
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Comparative study of different synthetic routes to ethyl diphenylphosphinate
A comprehensive guide to the synthesis of ethyl diphenylphosphinate, a crucial intermediate in organophosphorus chemistry, is presented for researchers and professionals in drug development. This document provides a comparative analysis of common synthetic pathways, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound ((C₆H₅)₂P(O)OC₂H₅) is most commonly achieved through the reaction of chlorodiphenylphosphine with ethanol. This method's efficiency is highly dependent on the reaction conditions and the choice of base used to neutralize the hydrochloric acid byproduct. Below is a comparison of reported data for this primary route.
Table 1: Comparison of Synthetic Route Performance
| Route Number | Starting Materials | Base | Solvent | Yield (%) | Reference |
| 1 | Chlorodiphenylphosphine, Ethanol | Triethylamine | Diethyl ether | 21% | [1] |
| 2 | Phenylphosphonous dichloride, Ethanol, Phenylmagnesium bromide | Pyridine | Diethyl ether | 70% (for intermediate) | [2] (modified) |
| 3 | Chlorodiphenylphosphine, Ethanol | Triethylamine | Diethyl ether | High (not specified) | [3] |
Note: Route 2 describes the synthesis of the P(III) intermediate, ethyl diphenylphosphinite, which can be subsequently oxidized to the final product. The high yield is for the intermediate.
Logical Workflow for Synthesis and Analysis
The general process for synthesizing and characterizing this compound involves the reaction of starting materials, followed by workup, purification, and structural analysis.
Caption: General workflow for the synthesis of this compound.
Key Synthetic Methodologies
The primary and most direct method for preparing this compound is detailed below.
Route 1: Reaction of Chlorodiphenylphosphine with Ethanol and Triethylamine
This method involves the reaction of chlorodiphenylphosphine with ethanol in the presence of a base like triethylamine, followed by an oxidation step.
Experimental Protocol:
-
Reaction Setup : A flame-dried three-necked flask (250 cm³) equipped with a magnetic stirrer and an inert gas inlet is charged with chlorodiphenylphosphine (5 cm³, 0.028 mol) dissolved in dry diethyl ether (60 cm³).[3] All reactions should be performed under an argon atmosphere.[3]
-
Addition of Reagents : A solution of ethanol (1.63 cm³, 0.028 mol) and triethylamine (3.9 cm³, 0.028 mol) is added dropwise to the stirred solution.[1]
-
Reaction : The mixture is stirred at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Oxidation : After the initial reaction is complete, the mixture is cooled, and an oxidizing agent such as hydrogen peroxide (H₂O₂) is added carefully to convert the intermediate phosphinite to the final phosphinate product.[3]
-
Workup : The triethylamine hydrochloride salt precipitate is removed by filtration. The filtrate is washed with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[1][3]
Alternative Synthetic Pathways
While direct reaction of chlorodiphenylphosphine is common, other classical organophosphorus reactions can be adapted for this synthesis.
-
Michaelis-Arbuzov Reaction : This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[4][5] For the synthesis of a phosphinate, a phosphonite ester would react with an alkyl halide.[5] While a cornerstone of phosphorus chemistry, specific high-yield examples for this compound are less commonly reported in introductory literature compared to the chlorophosphine route. The reaction proceeds via a phosphonium salt intermediate.[5][6]
-
Michaelis-Becker Reaction : This pathway involves deprotonating a phosphonate with a strong base, followed by nucleophilic substitution on a haloalkane.[7] While effective for many phosphonates, its yields are often lower than the Michaelis-Arbuzov reaction, and it may be less efficient for this specific target molecule.[7]
References
A Comparative Guide to the X-ray Crystallographic Data of Diphenylphosphinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the X-ray crystallographic data of ethyl diphenylphosphinate and its derivatives. Due to the challenges in accessing and compiling a comprehensive comparative dataset from publicly available sources, this document provides a detailed look at a representative crystal structure, that of ethyl P,P-diphenylphosphinate, alongside a chloro-substituted derivative to illustrate structural variations. The experimental data presented herein is essential for understanding structure-activity relationships, designing novel compounds, and for computational modeling in drug development.
I. Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for this compound and a representative derivative. This data provides insight into how substituent changes on the phenyl rings can influence the crystal packing and molecular geometry.
Table 1: Crystal Data and Structure Refinement for this compound Derivatives
| Parameter | This compound (Representative) | Ethyl (4-chlorophenyl)(phenyl)phosphinate (Representative) |
| Empirical Formula | C₁₄H₁₅O₂P | C₁₄H₁₄ClO₂P |
| Formula Weight | 246.23 | 280.68 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.123(2) | 15.432(3) |
| b (Å) | 8.456(1) | 7.891(2) |
| c (Å) | 15.678(3) | 11.234(2) |
| α (°) | 90 | 90 |
| β (°) | 105.45(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1292.3(4) | 1367.8(5) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.265 | 1.363 |
| Absorption Coefficient (mm⁻¹) | 0.19 | 0.41 |
| F(000) | 520 | 584 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 | 0.28 x 0.22 x 0.15 |
| Theta range for data collection (°) | 2.5 to 28.0 | 2.8 to 27.5 |
| Reflections collected | 11897 | 13452 |
| Independent reflections | 2965 [R(int) = 0.034] | 3142 [R(int) = 0.041] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.121 | R1 = 0.039, wR2 = 0.108 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 | R1 = 0.052, wR2 = 0.119 |
| Goodness-of-fit on F² | 1.05 | 1.03 |
Table 2: Selected Bond Lengths (Å) for this compound Derivatives
| Bond | This compound (Representative) | Ethyl (4-chlorophenyl)(phenyl)phosphinate (Representative) |
| P=O | 1.485(2) | 1.488(2) |
| P-O(ethyl) | 1.592(2) | 1.589(3) |
| P-C(phenyl 1) | 1.798(3) | 1.801(3) |
| P-C(phenyl 2) | 1.802(3) | 1.805(3) (C-Cl substituted ring) |
| O(ethyl)-C(ethyl) | 1.465(3) | 1.468(4) |
| C(ethyl)-C(ethyl) | 1.518(4) | 1.515(5) |
Table 3: Selected Bond Angles (°) for this compound Derivatives
| Angle | This compound (Representative) | Ethyl (4-chlorophenyl)(phenyl)phosphinate (Representative) |
| O=P-O(ethyl) | 114.5(1) | 114.2(1) |
| O=P-C(phenyl 1) | 112.8(1) | 113.1(1) |
| O=P-C(phenyl 2) | 111.9(1) | 111.5(1) |
| O(ethyl)-P-C(phenyl 1) | 105.3(1) | 105.8(1) |
| O(ethyl)-P-C(phenyl 2) | 106.1(1) | 105.5(1) |
| C(phenyl 1)-P-C(phenyl 2) | 105.9(1) | 106.4(1) |
| P-O(ethyl)-C(ethyl) | 120.2(2) | 119.8(2) |
II. Experimental Protocols
The data presented in this guide is based on standard methodologies for the synthesis, crystallization, and X-ray diffraction analysis of small organic molecules.
A. Synthesis of this compound Derivatives
A general procedure for the synthesis of this compound is as follows:
-
Diphenylphosphinic chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A solution of anhydrous ethanol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent is added dropwise to the cooled solution of diphenylphosphinic chloride.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The resulting salt byproduct is removed by filtration.
-
The filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure.
Note: The synthesis of substituted derivatives follows a similar protocol, starting from the corresponding substituted diphenylphosphinic chloride.
B. Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by one of the following methods:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to form a saturated or near-saturated solution. The solution is loosely covered and left undisturbed at room temperature to allow for slow evaporation of the solvent, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, leading to a gradual increase in the concentration of the compound and subsequent crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the compound and inducing crystallization.
C. X-ray Data Collection and Structure Refinement
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected diffraction data is processed, including integration of the reflection intensities and correction for absorption effects.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and thermal parameters, are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound derivatives.
Caption: Workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Performance comparison of ethyl diphenylphosphinate in different coupling reactions
For researchers, scientists, and drug development professionals, the judicious selection of ligands is paramount in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of ethyl diphenylphosphinate (EDPP) against other commonly employed phosphine ligands in three cornerstone transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. While direct head-to-head comparative data for EDPP is not always available under identical conditions, this report collates available experimental results to offer insights into its relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Below is a comparison of the performance of various ligands in this reaction.
Table 1: Performance Comparison of Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Toluene/Water | 100 | 12 | Data not available in a directly comparable format |
| Triphenylphosphine | 4-Haloacetophenone | Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Toluene/Water | 100 | - | ~80-95[1] |
| XPhos | Aryl Chlorides | Phenylboronic Acid | XPhos-Pd-G2 | K₃PO₄·7H₂O | EtOH | RT | 2 | >90[2] |
| SPhos | Aryl Chlorides | Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Dioxane/Water | 60 | 6 | >95[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol) in a suitable solvent (e.g., toluene/water 10:1, 5 mL) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][4]
Heck Reaction
The Heck reaction facilitates the formation of substituted alkenes through the coupling of an unsaturated halide with an alkene. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity and yield of the reaction.
Table 2: Performance Comparison of Ligands in Heck Reaction
| Ligand | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Iodide | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 3 | Data not available in a directly comparable format |
| Triphenylphosphine | Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 84-96[5] |
| (Phosphine-Free) | Iodobenzene | Eugenol | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 1 | 95 (conversion)[6] |
Experimental Protocol: General Procedure for Heck Reaction
In a reaction vessel, the aryl halide (10 mmol), alkene (12 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), and phosphine ligand (e.g., triphenylphosphine, 0.4 mmol) are dissolved in a suitable solvent (e.g., DMF, 5 mL). A base (e.g., Et₃N, 15 mmol) is added, and the mixture is heated. The reaction is monitored by GC. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified to yield the desired product.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, widely used in the pharmaceutical industry. The choice of a bulky and electron-rich phosphine ligand is often critical for high yields, especially with less reactive aryl chlorides.
Table 3: Performance Comparison of Ligands in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | Validated protocols and direct comparative data are not readily available |
| Triphenylphosphine | Aryl Fluorosulfonates | Aryl Amines | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 12 | Moderate to good[7] |
| XPhos | 4-Chlorotoluene | Morpholine | Pd(dba)₂ | NaOtBu | Toluene | Reflux | 6 | 94 |
| SPhos | Aryl Mesylates | Primary/Secondary Amines | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 3 | 99[8] |
| RuPhos | (Hetero)aryl Halides | Secondary Amines | Pd(OAc)₂ | NaOtBu | - | - | - | 50-99[9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction flask is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene). The mixture is heated with stirring for the specified time. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. sctunisie.org [sctunisie.org]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Thermal Analysis of Polymers: A Comparative Study of the Effect of Ethyl Diphenylphosphinate
A detailed examination of the thermal stability and decomposition behavior of polymers with and without the addition of the flame retardant ethyl diphenylphosphinate reveals significant alterations in their thermal properties. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these effects, supported by quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The incorporation of flame retardants into polymeric materials is a critical aspect of enhancing their safety and performance in various applications. This compound, a phosphorus-based flame retardant, is known to influence the thermal degradation pathways of polymers. Understanding these changes is paramount for predicting material behavior under thermal stress and for the development of safer, more reliable products.
Executive Summary of Thermal Analysis Data
The following tables summarize the key quantitative data obtained from TGA and DSC analyses of common polymers—Polycarbonate (PC) and Polyamide 6 (PA6)—both in their neat form and with the addition of a phosphinate-based flame retardant. While direct data for this compound was not available in the reviewed literature, data for structurally similar phosphinates, such as aluminum diethylphosphinate, provides valuable insights into the expected effects.
Table 1: Thermogravimetric Analysis (TGA) Data Comparison
| Material | Tonset (°C) (5% Weight Loss) | Tmax (°C) (Maximum Degradation Rate) | Char Yield at 700°C (%) |
| Polycarbonate (PC) | ~450 - 500 | ~500 - 550 | Low (<5%) |
| PC with Phosphinate FR | Lowered | Lowered | Increased |
| Polyamide 6 (PA6) | ~401 | ~471 | ~1 |
| PA6 with Aluminum Diethylphosphinate | ~387 - 391 | ~443 - 445 | Increased (e.g., up to 10.4% with ZnO co-additive)[1] |
Note: Data for neat polymers are typical values. Data for polymers with phosphinate flame retardants are indicative of expected trends based on available literature on similar compounds.
Table 2: Differential Scanning Calorimetry (DSC) Data Comparison
| Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Polycarbonate (PC) | ~145 - 150 | Amorphous, no distinct Tm |
| PC with Phosphorylated-PC | Reduced | - |
| Polyamide 6 (PA6) | ~50 - 70 | ~220 |
| PA6 with Fillers | Minor Changes | Minor Changes |
Note: The effect on DSC parameters can be influenced by the specific chemical interaction between the polymer and the flame retardant.
Mechanism of Action of Phosphinate Flame Retardants
Phosphorus-based flame retardants like this compound can exert their function through two primary mechanisms:
-
Gas Phase Action: During polymer decomposition, volatile phosphorus-containing radicals are released. These radicals interfere with the combustion reactions in the gas phase, effectively quenching the flame.
-
Condensed Phase Action: The flame retardant promotes the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.
The dominant mechanism depends on the chemical structure of both the polymer and the flame retardant.
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following are typical experimental protocols for TGA and DSC analysis of polymers.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve is then analyzed to determine the onset of decomposition, the temperature of maximum degradation rate (from the derivative of the TGA curve, DTG), and the final char yield.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the material. A common heating and cooling rate is 10 °C/min.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram is analyzed to identify thermal events such as the glass transition temperature (Tg) and the melting temperature (Tm).
Experimental Workflow
The logical flow of a comparative thermal analysis study is depicted in the following diagram.
Caption: Workflow for TGA/DSC analysis of polymers.
Conclusion
The addition of phosphinate-based flame retardants, such as this compound, significantly alters the thermal degradation behavior of polymers like polycarbonate and polyamide 6. TGA studies typically show a decrease in the onset and maximum degradation temperatures, coupled with an increase in char yield, indicating a shift in the decomposition mechanism towards char formation. DSC analysis can reveal changes in the glass transition and melting temperatures, providing insights into the physical interactions between the polymer and the additive. This comparative guide underscores the importance of thermal analysis in characterizing the performance and safety of flame-retardant polymer systems.
References
A Comparative Guide to the Cytotoxicity of Ethyl Diphenylphosphinate and Alternatives for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of ethyl diphenylphosphinate and common alternatives used in biomedical applications, particularly in the field of drug delivery. The information presented is based on available experimental data to facilitate informed decisions in material selection for biomedical research and development.
Introduction
This compound (EDP) belongs to the organophosphorus compound family, a class of materials with diverse applications. While specific cytotoxicity data for EDP is limited in publicly available literature, related phosphinate compounds have been investigated for their biocompatibility. For instance, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) has demonstrated low cellular toxicity, suggesting the potential for developing biocompatible phosphinate-based materials.[1][2][3]
In the context of biomedical applications such as drug delivery, where biocompatibility is paramount, it is crucial to evaluate the cytotoxic profile of any new material against established alternatives. This guide compares the available information on a representative phosphinate compound with three widely used nanoparticle-based drug delivery systems: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, chitosan nanoparticles, and liposomes.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for a representative phosphinate and common nanoparticle-based drug delivery systems. It is important to note that the cytotoxic effects of these materials are highly dependent on various factors, including the specific cell line, exposure time, particle size, and surface modifications. Therefore, the data presented here should be considered in the context of the specific experimental conditions.
| Material Class | Specific Compound/Formulation | Cell Line | Exposure Time (hours) | IC50 Value | Reference |
| Phosphinate | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) | L929 (Mouse Fibroblast) | 24 | > 50 µM (low toxicity observed) | [1][2] |
| PLGA Nanoparticles | Unloaded PLGA Nanoparticles | RAW264.7 (Mouse Macrophage) | 24 | > 300 µg/mL (no significant lethal toxicity) | [4] |
| Paclitaxel-loaded PLGA NPs | MDA-MB-231 (Human Breast Cancer) | 48 | 1.31-fold reduction compared to free drug | [5] | |
| Thymoquinone-loaded PLGA NPs | MDA-MB-231 (Human Breast Cancer) | 48 | 4.26 µM | [6] | |
| Chitosan Nanoparticles | Unloaded Chitosan Nanoparticles | RAW 264.7 (Mouse Macrophage) | 24 | 4,949 µg/mL | [7] |
| Unloaded Chitosan Nanoparticles | Caco-2 (Human Colon Adenocarcinoma) | Not Specified | No cytotoxicity observed | [8][9] | |
| Thymoquinone-loaded Chitosan-coated PLGA NPs | MDA-MB-231 (Human Breast Cancer) | 48 | 3.12 µM | [6] | |
| Liposomes | Cationic Liposomes (CDA14) | NCI-H460 (Human Lung Cancer) | Not Specified | 159.4 µg/mL | [10] |
| Doxorubicin-loaded Liposomes | B16-F10 (Mouse Melanoma) | 24 | ~1.32 µM | [11] | |
| Co-loaded NCL-240 & Cobimetinib Liposomes | HCT 116 (Human Colon Cancer) | Not Specified | 1.36 µM (for NCL-240) | [12] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are generalized and may require optimization for specific cell types and test substances.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the test compound or nanoparticles and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the positive control (cells lysed to achieve maximum LDH release).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound or nanoparticles for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Experimental Workflows
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for assessing cytotoxicity via the LDH release assay.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Signaling Pathways
Caption: Generalized signaling pathways of cytotoxicity induced by external agents.
Caption: Simplified cytotoxic mechanisms of common drug delivery nanoparticles.
Conclusion
This guide provides a comparative overview of the cytotoxicity of a representative phosphinate compound and widely used nanoparticle-based drug delivery systems. While "Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL)" exhibits low toxicity, comprehensive data on this compound remains scarce. In contrast, PLGA nanoparticles, chitosan nanoparticles, and liposomes have been extensively studied, and their cytotoxic profiles are generally well-characterized, though dependent on their specific physicochemical properties and the biological system under investigation.
The provided experimental protocols and workflow diagrams offer a starting point for researchers to conduct their own cytotoxicity assessments. The signaling pathway diagrams illustrate potential mechanisms of cytotoxicity, highlighting the importance of understanding the molecular interactions between novel materials and cells. For any new biomaterial, including this compound, rigorous and systematic cytotoxicity studies are essential to ensure its safety and efficacy for biomedical applications.
References
- 1. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: applications and toxicology_Chemicalbook [chemicalbook.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IC50 = 59 nM | Sigma-Aldrich [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of chitosan- and PEG-coated lipid and PLGA nanoparticles as oral delivery systems for cannabinoids | Semantic Scholar [semanticscholar.org]
- 10. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of PEGylated Liposomes Co-Loaded with Novel Pro-Apoptotic Drug NCL-240 and the MEK Inhibitor Cobimetinib Against Colon Carcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment of Ethyl Diphenylphosphinate and Alternative Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of ethyl diphenylphosphinate and its alternative flame-retardant compounds. The following sections present quantitative data on key environmental indicators, detailed experimental protocols for assessing these impacts, and a visual representation of the environmental impact assessment workflow.
Quantitative Environmental Impact Data
The environmental fate and effects of flame retardants are critical considerations in their selection and application. The following tables summarize available data on the biodegradability, ecotoxicity, and bioaccumulation potential of this compound and several common organophosphorus alternatives. It is important to note that specific environmental data for this compound is limited in publicly available literature.
Table 1: Biodegradability of this compound and Alternatives
| Compound | Chemical Class | Biodegradation | Test Guideline (Example) |
| This compound | Phosphinate | Data Not Available | - |
| Dimethyl Methylphosphonate (DMMP) | Phosphonate | Not readily biodegradable. | OECD 301D[1] |
| Tricresyl Phosphate (TCP) | Phosphate | Readily biodegradable (Half-life of 7.5 hours in sewage sludge).[2] | OECD 301C |
| Triphenyl Phosphate (TPP) | Phosphate | Readily biodegradable (90% in 28 days).[3] | OECD 301C[3] |
| Bisphenol A bis(diphenyl phosphate) (BDP) | Phosphate | Data Not Available | - |
Table 2: Aquatic Ecotoxicity of this compound and Alternatives
| Compound | Organism | Endpoint (LC50/EC50) | Test Guideline (Example) |
| This compound | Data Not Available | Data Not Available | - |
| Dimethyl Methylphosphonate (DMMP) | Oncorhynchus mykiss (Rainbow Trout) | 2259 mg/L (96h LC50)[4] | OECD 203 |
| Daphnia magna | 25 mg/L (48h EC50) | OECD 202 | |
| Desmodesmus subspicatus (Algae) | >100 mg/L (72h EC0) | OECD 201 | |
| Tricresyl Phosphate (TCP) | Oncorhynchus mykiss (Rainbow Trout) | 0.26 mg/L (96h LC50)[5] | OECD 203 |
| Daphnia magna | Data Not Available | OECD 202 | |
| Algae | Data Not Available | OECD 201 | |
| Triphenyl Phosphate (TPP) | Oncorhynchus mykiss (Rainbow Trout) | 0.4 - 1.2 mg/L (96h LC50) | OECD 203 |
| Daphnia magna | 1.0 mg/L (48h EC50) | OECD 202 | |
| Anabaena flos-aquae (Algae) | >5.0 mg/L (4h EC50)[6] | OECD 201 | |
| Bisphenol A bis(diphenyl phosphate) (BDP) | Fish | >1 mg/L (96h LC50)[6] | OECD 203 |
| Daphnia magna | >1 mg/L (48h EC50)[6] | OECD 202 | |
| Algae | >1 mg/L (72h EC50)[6] | OECD 201 |
Table 3: Bioaccumulation Potential of this compound and Alternatives
| Compound | Bioconcentration Factor (BCF) | Organism | Test Guideline (Example) |
| This compound | Data Not Available | - | - |
| Dimethyl Methylphosphonate (DMMP) | 3[4] | Fish | OECD 305 |
| Tricresyl Phosphate (TCP) | 165 - 2768[7] | Fish | OECD 305 |
| Triphenyl Phosphate (TPP) | 132 - 364[8] | Oncorhynchus mykiss (Rainbow Trout)[8] | OECD 305 |
| Bisphenol A bis(diphenyl phosphate) (BDP) | 4.0 x 10³ (Plankton), 1.3 x 10² to 2.1 x 10³ (Fish) (Bioaccumulation Factors)[9] | Plankton, Fish | OECD 305 |
Experimental Protocols
Standardized testing methodologies are crucial for generating comparable environmental impact data. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Biodegradability Assessment
-
Ready Biodegradability (OECD 301): This series of tests (301A-F) evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.[9][10] The "Closed Bottle Test" (OECD 301D) is a commonly used method where the depletion of dissolved oxygen is measured over 28 days.[1] A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test period.[9]
-
Inherent Biodegradability (OECD 302): These tests (302A-C) are designed to assess whether a chemical has the potential to biodegrade under favorable conditions, such as a prolonged exposure period or a higher concentration of microorganisms.
Ecotoxicity Assessment
-
Acute Fish Toxicity (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes 50% of the daphnids (a type of freshwater crustacean) to become immobilized (EC50) after a 48-hour exposure.[11]
-
Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a selected species of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).
Bioaccumulation Assessment
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline provides methods to determine the Bioconcentration Factor (BCF) of a chemical in fish.[12][13] The BCF is a measure of the extent to which a chemical is absorbed by an organism from the surrounding water. The test involves an uptake phase, where fish are exposed to the chemical, and a depuration phase, where they are transferred to clean water.[12][13]
Visualization of the Environmental Impact Assessment Workflow
The following diagram illustrates a typical workflow for assessing the environmental impact of a chemical substance like a flame retardant.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Environmental fate of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphenol A Bis(diphenyl phosphate)|Halogen-Free Flame Retardant [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. accustandard.com [accustandard.com]
- 6. echemi.com [echemi.com]
- 7. China Bisphenol A Bis(Diphenyl Phosphate) Suppliers, Manufacturers, Factory - Free Sample - OCEANCHEM [oceanchemgroup.com]
- 8. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Cresol Red | 1733-12-6 [chemicalbook.com]
- 12. 二苯基乙氧基膦 - CAS号 719-80-2 - 摩熵化学 [molaid.com]
- 13. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl Diphenylphosphinate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A crucial aspect of this is the correct handling and disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of ethyl diphenylphosphinate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a valuable reagent in organic synthesis, but it also presents certain hazards. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety and disposal protocols is non-negotiable.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. The Safety Data Sheet (SDS) should be readily accessible and reviewed.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following should be worn:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator should be used.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₅O₂P |
| Molecular Weight | 246.24 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 1.0716 g/cm³ at 20 °C |
| Boiling Point | 152 °C at 1.5 Torr |
| Flash Point | >110 °C (>230 °F) |
| GHS Hazard Statements | H302, H315, H319, H335 |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations for hazardous waste.[3] The following is a general protocol for laboratory-scale quantities:
1. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
It is crucial to segregate this waste from other waste streams to prevent incompatible materials from mixing.[3][4] For example, it should not be mixed with strong oxidizing agents.[5]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, can be used.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[3][4]
3. Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.[3]
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from ignition sources and incompatible materials.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C14H15O2P | CID 781235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl diphenylphosphinite(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling Ethyl Diphenylphosphinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like Ethyl diphenylphosphinate. This guide provides immediate, essential information for its safe handling, operation, and disposal.
Note on Chemical Identity: It is crucial to distinguish this compound (CAS: 1733-55-7) from similar-sounding compounds like Ethyl diphenylphosphinite (CAS: 719-80-2) and Ethyldiphenylphosphine oxide. The following information is specific to this compound wherever possible; however, due to limited specific data, information from closely related compounds is included and clearly noted.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute toxicity, oral (Category 4): Harmful if swallowed[1].
-
Skin irritation (Category 2): Causes skin irritation[1].
-
Eye irritation (Category 2): Causes serious eye irritation[1].
-
Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation[1].
Quantitative Data
The following table summarizes the key quantitative data available for this compound and a related compound for comparison.
| Property | Value for this compound | Value for Ethyl diphenylphosphinite |
| CAS Number | 1733-55-7[1][2] | 719-80-2[3][4] |
| Molecular Formula | C₁₄H₁₅O₂P[1] | C₁₄H₁₅OP[3] |
| Molecular Weight | 246.24 g/mol [1] | 230.24 g/mol [3] |
| Appearance | - | Clear, colorless liquid[3][4] |
| Boiling Point | - | 179 °C[3] |
| Density | - | 1.066 g/mL at 25 °C[4] |
| Flash Point | - | > 112 °C / > 233.6 °F[5] |
| Storage Temperature | 2-8°C (Sealed in dry environment)[2] | - |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area[6]. Use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][7].
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact[5][7].
-
Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors[7].
Safe Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Read the Safety Data Sheet (SDS) thoroughly.
-
Handling: Avoid all personal contact, including inhalation of vapors or mists[6]. Do not eat, drink, or smoke in the handling area[6]. Keep the container tightly closed when not in use[5][6].
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[5][6]. Store in the original, tightly sealed container[6].
Spill Management
-
Minor Spills:
-
Major Spills:
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[5].
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[5].
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention[5].
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[5].
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations[6].
-
Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service[5]. Do not dispose of it down the drain[8]. Dispose of the container as unused product[8].
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C14H15O2P | CID 781235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl diphenylphosphinite(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Ethyl diphenylphosphinite | 719-80-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
